DNA-PK-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H24N8O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
7-methyl-2-[[4-methyl-6-(1-methylpyrazol-4-yl)-3-pyridinyl]amino]-9-(oxan-4-yl)purin-8-one |
InChI |
InChI=1S/C21H24N8O2/c1-13-8-16(14-9-24-27(2)12-14)22-10-17(13)25-20-23-11-18-19(26-20)29(21(30)28(18)3)15-4-6-31-7-5-15/h8-12,15H,4-7H2,1-3H3,(H,23,25,26) |
InChI Key |
GDKSDPBBGUPQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4)C5=CN(N=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
DNA-PK-IN-12: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of DNA-PK-IN-12, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of this kinase is a promising strategy in oncology, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound, also identified as compound 31t, is an orally active and highly potent inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2] Its fundamental mechanism of action is the competitive inhibition of the ATP-binding site of DNA-PKcs, thereby preventing the phosphorylation of downstream substrates essential for the NHEJ repair pathway. By disrupting this critical DNA repair process, this compound sensitizes cancer cells to the cytotoxic effects of endogenous and exogenous DNA damage, leading to enhanced tumor cell death.
The inhibition of DNA-PK by this compound results in the accumulation of unrepaired DSBs. This, in turn, can trigger cell cycle arrest and apoptosis. Preclinical studies have demonstrated that this targeted inhibition can act synergistically with DNA-damaging therapies to suppress tumor growth.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 31t) from in vitro and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (DNA-PK) | 0.1 nM | Biochemical Kinase Assay | [1][2] |
| IC₅₀ (Hct116 cell growth) | 33.28 µM | Cellular Proliferation Assay | [1][2] |
| IC₅₀ (Hct116 colony formation) | 33.28 µM | Clonogenic Survival Assay | [1][2] |
| Caption: In vitro and cellular inhibitory activity of this compound. |
| Kinase | % Inhibition @ 1 µM | Selectivity vs. DNA-PK | Reference |
| PI3Kα | <10% | >10,000-fold | [3] |
| PI3Kβ | <10% | >10,000-fold | [3] |
| PI3Kδ | <10% | >10,000-fold | [3] |
| PI3Kγ | <10% | >10,000-fold | [3] |
| mTOR | <10% | >10,000-fold | [3] |
| ATM | <10% | >10,000-fold | [3] |
| ATR | <10% | >10,000-fold | [3] |
| Caption: Kinase selectivity profile of this compound. The data highlights its high selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family.[3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core signaling pathway affected by this compound and a logical workflow of its proposed antitumor activity.
Caption: The Non-Homologous End Joining (NHEJ) Pathway and the inhibitory action of this compound.
Caption: Logical workflow of the antitumor activity of this compound in combination with DNA-damaging agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures described in the primary literature for the evaluation of DNA-PK inhibitors.
DNA-PK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against the DNA-PK enzyme.
Methodology:
-
A radiometric kinase assay is performed in a 96-well plate format.
-
The reaction mixture contains purified human DNA-PK enzyme, a biotinylated peptide substrate, and [γ-³³P]ATP in a kinase assay buffer.
-
This compound is serially diluted in DMSO and added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution containing EDTA.
-
The biotinylated peptide substrate is captured on a streptavidin-coated plate.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., Hct116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC₅₀ values are determined from the dose-response curves.
Clonogenic Survival Assay
Objective: To evaluate the ability of this compound to sensitize cancer cells to radiation.
Methodology:
-
A single-cell suspension of cancer cells is prepared and seeded into 6-well plates at various densities.
-
The cells are allowed to attach for several hours before being treated with a fixed concentration of this compound or vehicle control.
-
Immediately after treatment, the cells are irradiated with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
The cells are then incubated for a period of 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction at each radiation dose is calculated and dose-enhancement factors are determined.
In Vivo Tumor Xenograft Studies
Objective: To assess the antitumor efficacy of this compound alone and in combination with radiotherapy in a preclinical animal model.
Methodology:
-
Human tumor cells (e.g., H460, BT474, or A549) are subcutaneously implanted into the flank of immunodeficient mice.[3][4]
-
When tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle, this compound alone, radiotherapy alone, this compound plus radiotherapy).[3][4]
-
This compound is administered orally at a specified dose and schedule.
-
For combination therapy, radiotherapy is delivered to the tumor site.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for DNA damage markers like γH2AX).
Caption: Experimental workflow for in vivo tumor xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The DNA-PK Inhibitor NU7441: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Chemical Structure and Properties of the DNA-PK Inhibitor NU7441
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 (also known as KU-57788). Given the user's interest in "DNA-PK-IN-12," for which public information is not available, this guide focuses on the well-characterized compound NU7441 as a representative and highly relevant tool for studying DNA-PK inhibition. This document details its chemical structure, physicochemical properties, mechanism of action, and provides key experimental protocols for its use in research settings.
Introduction to DNA-PK and Its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2] DSBs are among the most cytotoxic forms of DNA damage and can be induced by ionizing radiation and certain chemotherapeutic agents. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to the broken DNA ends.[2] Upon recruitment to the DSB site, DNA-PKcs is activated and phosphorylates various downstream targets, including itself, to facilitate the repair process.
In many cancers, the upregulation of DNA-PK activity contributes to resistance to radiotherapy and DNA-damaging chemotherapy. Therefore, inhibiting DNA-PK is a promising therapeutic strategy to sensitize cancer cells to these treatments. Small molecule inhibitors of DNA-PK, such as NU7441, are invaluable tools for both basic research and clinical development.
Chemical Structure and Properties of NU7441
NU7441 is a potent and selective, ATP-competitive inhibitor of DNA-PK.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one | [4][5] |
| Synonyms | KU-57788 | [4][5] |
| Molecular Formula | C₂₅H₁₉NO₃S | [6][7][8] |
| Molecular Weight | 413.49 g/mol | [6][8][9] |
| CAS Number | 503468-95-9 | [4][7][8] |
| Appearance | White to off-white crystalline solid | [8] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥4.13 mg/mL). | [4][9] |
Biological Activity and Quantitative Data
NU7441 exhibits high potency and selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, such as ATM and ATR.[5][10] The following table summarizes key quantitative data on the biological activity of NU7441.
| Parameter | Target/Cell Line | Value | Reference(s) |
| IC₅₀ | DNA-PK | 13-14 nM | [4][9][10] |
| mTOR | 1.7 µM | [8][9] | |
| PI3K | 5.0 µM | [8][9] | |
| ATM | >100 µM | [5] | |
| ATR | >100 µM | [5] | |
| A549 cells | 0.8 µM | [11] | |
| Ki | DNA-PK | 0.65 nM | [4] |
Mechanism of Action and Signaling Pathway
NU7441 functions as an ATP-competitive inhibitor of the DNA-PKcs catalytic subunit.[3] By blocking the kinase activity of DNA-PK, NU7441 prevents the phosphorylation of downstream targets essential for the NHEJ pathway. This leads to the persistence of DNA double-strand breaks, cell cycle arrest (predominantly in the G2/M phase), and ultimately enhances the cytotoxic effects of DNA-damaging agents.[12]
The DNA-PK signaling pathway is a cornerstone of the non-homologous end joining (NHEJ) DNA repair mechanism. The process is initiated by the recognition of a DNA double-strand break by the Ku70/80 heterodimer.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NU7441.
In Vitro DNA-PK Kinase Assay
This assay measures the ability of NU7441 to inhibit the kinase activity of purified DNA-PK in a cell-free system.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK peptide substrate
-
DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
NU7441 dissolved in DMSO
-
Microplate
Procedure:
-
Prepare a reaction mixture containing the DNA-PK enzyme, peptide substrate, and kinase buffer.
-
Add varying concentrations of NU7441 (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP or unlabeled ATP for luminescence-based assays).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the peptide on a phosphocellulose membrane and measuring radioactivity. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure ADP production.
-
Calculate the percentage of inhibition for each NU7441 concentration and determine the IC₅₀ value.
Clonogenic Survival Assay
This assay assesses the ability of NU7441 to sensitize cancer cells to ionizing radiation or chemotherapeutic agents.
Materials:
-
Cancer cell line of interest (e.g., A549, SW620)
-
Complete cell culture medium
-
NU7441
-
Source of ionizing radiation (e.g., X-ray irradiator) or chemotherapeutic agent (e.g., etoposide)
-
Culture dishes (e.g., 6-well plates or 10-cm dishes)
-
Crystal violet staining solution (0.5% w/v crystal violet in methanol)
Procedure:
-
Seed cells at a low density in culture dishes and allow them to attach overnight.
-
Pre-treat the cells with a fixed concentration of NU7441 (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Expose the cells to varying doses of ionizing radiation or a chemotherapeutic agent.
-
After treatment, wash the cells, and replace the medium with fresh, drug-free medium.
-
Incubate the cells for 10-14 days to allow for colony formation.
-
Fix the colonies with a suitable fixative (e.g., methanol or 6.0% v/v glutaraldehyde) and stain with crystal violet.[13]
-
Count the number of colonies (defined as ≥50 cells).
-
Calculate the surviving fraction for each treatment condition and plot the data to determine the dose-enhancement ratio.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks. Inhibition of DNA-PK by NU7441 is expected to lead to a persistence of γH2AX foci after DNA damage.
Materials:
-
Cells grown on coverslips
-
DNA-damaging agent (e.g., ionizing radiation)
-
NU7441
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (phospho-Histone H2A.X Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the DNA-damaging agent in the presence or absence of NU7441.
-
At various time points post-treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus.
Western Blot for Phospho-DNA-PKcs (Ser2056)
This assay is used to determine the effect of NU7441 on the autophosphorylation of DNA-PKcs at Serine 2056, a marker of its activation.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with a DNA-damaging agent in the presence or absence of NU7441.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for characterizing a DNA-PK inhibitor like NU7441.
Conclusion
NU7441 is a well-characterized, potent, and selective inhibitor of DNA-PK, making it an essential tool for cancer research and drug development. Its ability to sensitize cancer cells to DNA-damaging therapies by inhibiting the NHEJ repair pathway underscores the therapeutic potential of targeting DNA-PK. This technical guide provides a solid foundation of its chemical properties, biological activity, and key experimental protocols to aid researchers in their investigation of DNA-PK signaling and its role in cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Protein Binding Site of DNA-PK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action for inhibitors targeting the DNA-dependent protein kinase (DNA-PK). Given that "DNA-PK-IN-12" does not correspond to a publicly documented specific inhibitor, this guide will focus on two well-characterized and clinically relevant DNA-PK inhibitors: NU7441 and M3814 (Peposertib) . These molecules serve as exemplary cases for understanding how small molecules can effectively target the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), a crucial enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.
The Target: DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a nuclear serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The DNA-PK holoenzyme is a heterotrimeric complex composed of:
-
A large catalytic subunit (DNA-PKcs): A ~469 kDa protein belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It contains the kinase domain responsible for phosphorylating downstream targets.
-
The Ku70/80 heterodimer: A regulatory component that recognizes and binds to the broken ends of DNA, subsequently recruiting DNA-PKcs to the site of damage.
The activation of DNA-PKcs's kinase activity upon its recruitment to DSBs is a critical initiating step in the NHEJ pathway. By phosphorylating itself (autophosphorylation) and other downstream proteins like Artemis and XRCC4, DNA-PK orchestrates the processing and ligation of the broken DNA ends. In many cancers, there is an over-reliance on the NHEJ pathway for survival, making DNA-PK an attractive therapeutic target. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.
Inhibitor Binding Site and Mechanism of Action
Structural studies, particularly cryo-electron microscopy (cryo-EM), have elucidated the binding mode of several inhibitors to human DNA-PKcs. Both NU7441 and M3814 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket within the kinase domain of DNA-PKcs, preventing the binding of ATP and subsequent phosphorylation events.[1][2]
The binding of these inhibitors induces conformational changes in the PIKK regulatory domain (PRD) and the p-loop of DNA-PKcs.[2] However, this binding does not allosterically prevent the assembly of the full DNA-PK holoenzyme (DNA-PKcs and Ku70/80) on DNA.[2] This confirms that their inhibitory action is a direct competition with ATP at the active site.[2]
Cryo-EM structures reveal that NU7441 and M3814 occupy the ATP-binding site, forming specific interactions with key residues. For instance, the binding of M3814 has been visualized in detail, showing its fit within the binding groove.[1][2] This structural understanding is crucial for the rational design of next-generation DNA-PK inhibitors with improved potency and selectivity.
Quantitative Data for Representative DNA-PK Inhibitors
The potency and selectivity of DNA-PK inhibitors are critical parameters for their development as therapeutic agents. The following tables summarize the in vitro inhibitory concentrations (IC50) for NU7441 and M3814 against DNA-PK and other related kinases.
Table 1: In Vitro Potency of NU7441
| Target Kinase | IC50 | Reference |
| DNA-PK | 14 nM | |
| DNA-PK (in cell lines) | 0.3 µM | [3] |
| PI3K | 5 µM | [4][5] |
| mTOR | 1.7 µM | [5] |
| ATM | >100 µM | |
| ATR | >100 µM |
Table 2: In Vitro Potency of M3814 (Peposertib)
| Target Kinase | IC50 | ATP Concentration | Reference |
| DNA-PK | 0.6 nM | 10 µM | [6] |
| DNA-PK (cellular autophosphorylation) | 100-500 nM | N/A | [7] |
| PI3Kα | >10,000 nM | 10 µM | [6] |
| PI3Kβ | >10,000 nM | 10 µM | [6] |
| PI3Kδ | >10,000 nM | 10 µM | [6] |
| PI3Kγ | >10,000 nM | 10 µM | [6] |
| mTOR | 1,200 nM | 10 µM | [6] |
| ATM | 2,100 nM | 10 µM | [6] |
| ATR | 6,300 nM | 10 µM | [6] |
Visualizations: Signaling Pathways and Experimental Workflows
DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway
Caption: The central role of DNA-PK in the NHEJ pathway for DSB repair.
Experimental Workflow: Evaluating DNA-PK Inhibitor Efficacy
Caption: A typical workflow for assessing a DNA-PK inhibitor's efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DNA-PK inhibitors.
In Vitro DNA-PK Kinase Assay (Luminescent)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.
Objective: To measure the in vitro kinase activity of DNA-PK and determine the IC50 value of an inhibitor.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)
-
DNA-PK Activation Buffer (containing calf thymus DNA)
-
Kinase Reaction Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
DNA-PK inhibitor (e.g., NU7441) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: Prepare a master mix containing the Kinase Reaction Buffer, purified DNA-PK enzyme, peptide substrate, and activation buffer.
-
Inhibitor Titration: Serially dilute the DNA-PK inhibitor in DMSO and then in Kinase Reaction Buffer. Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Add 2.5 µL of the enzyme master mix to each well.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km for DNA-PK (e.g., 10-150 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
γH2AX Immunofluorescence Assay for DNA Double-Strand Break Repair
Objective: To visualize and quantify DNA double-strand breaks (DSBs) in cells following treatment with a DNA-damaging agent and a DNA-PK inhibitor.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin, or Ionizing Radiation)
-
DNA-PK inhibitor (e.g., NU7441)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere overnight. Treat the cells with the DNA-damaging agent, the DNA-PK inhibitor, or a combination of both for the desired duration. Include an untreated control.
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 20-30 minutes at room temperature.[7]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibodies to access the nucleus.[7]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[7]
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer (e.g., 1:200 to 1:500 dilution). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[7]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:200 to 1:500 dilution). Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[7]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An increase in the number and persistence of foci in the inhibitor-treated group compared to the control indicates inhibition of DSB repair.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells and determine the radiosensitizing or chemosensitizing effect of a DNA-PK inhibitor.
Materials:
-
Single-cell suspension of the desired cell line
-
Complete cell culture medium
-
6-well or 100 mm tissue culture plates
-
DNA-damaging agent and/or DNA-PK inhibitor
-
Fixation Solution: Glacial acetic acid and methanol (1:7 ratio)
-
Staining Solution: 0.5% Crystal Violet in 50% methanol
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and count the cells. Seed a precise number of cells (e.g., 100-1000 cells, depending on the expected survival rate) into each well of a 6-well plate. Allow cells to attach overnight.
-
Treatment: Treat the cells with increasing doses of the DNA-damaging agent (e.g., ionizing radiation) with or without a fixed, non-toxic concentration of the DNA-PK inhibitor.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining: When colonies in the control plates are visible (at least 50 cells per colony), aspirate the medium and wash the plates with PBS. Fix the colonies with the fixation solution for 5-10 minutes. Remove the fixative and stain with Crystal Violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells in each plate.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.
-
Plot the SF on a logarithmic scale against the dose of the DNA-damaging agent to generate survival curves. A downward and leftward shift of the survival curve in the presence of the DNA-PK inhibitor indicates sensitization.
-
This guide provides a foundational understanding of the interaction between DNA-PK and its inhibitors, supported by quantitative data and detailed experimental protocols. This information is intended to aid researchers and drug developers in the ongoing effort to leverage DNA-PK inhibition as a promising strategy in cancer therapy.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Plasmid-based assays for DNA end-joining in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Introduction to Non-Homologous End Joining and the Role of DNA-PK
An In-Depth Technical Guide on the Role of DNA-PK Inhibitors in Non-Homologous End Joining
A Note on the Target Compound: Extensive literature searches for "DNA-PK-IN-12" did not yield specific information on a compound with this designation. Therefore, this guide will focus on the well-characterized and frequently cited DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 , as a representative example to illustrate the role of DNA-PK inhibitors in the non-homologous end joining (NHEJ) pathway. The principles, experimental methodologies, and mechanistic insights discussed are broadly applicable to other potent and selective DNA-PK inhibitors.
Non-homologous end joining (NHEJ) is the primary and most versatile pathway for the repair of DNA double-strand breaks (DSBs) in human cells.[1][2][3] Unlike homology-directed repair (HDR), NHEJ does not require a homologous template and can function throughout the cell cycle, making it crucial for the genomic stability of both dividing and non-dividing cells.[2] The core process of NHEJ involves the direct ligation of broken DNA ends, a process that can be error-prone, sometimes leading to small insertions or deletions at the repair site.
At the heart of the NHEJ pathway lies the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase. DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][2] The Ku70/80 heterodimer acts as the initial sensor of a DSB, binding to the broken DNA ends.[1][2] This binding event then recruits and activates the DNA-PKcs.[2] The kinase activity of DNA-PKcs is essential for the subsequent steps of NHEJ, which include the recruitment and regulation of other NHEJ factors such as XRCC4, DNA Ligase IV, and Artemis, ultimately leading to the ligation of the DNA ends.[3][4] Given its central role, DNA-PKcs has become a significant target for therapeutic intervention, particularly in oncology, where its inhibition can potentiate the effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.
Quantitative Data for the DNA-PK Inhibitor NU7441
The following table summarizes key quantitative data for the DNA-PK inhibitor NU7441, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DNA-PK) | 0.23 µM | In vitro kinase assay | --INVALID-LINK-- |
| Selectivity vs. PI3K | ~100-fold | In vitro kinase assay | --INVALID-LINK-- |
| Cellular IC50 (Radiosensitization) | Varies by cell line | Various cancer cell lines | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of DNA-PK inhibitors and NHEJ are provided below.
In Vitro DNA-PK Kinase Activity Assay
This assay measures the kinase activity of purified DNA-PK and the inhibitory effect of compounds like NU7441.
Principle: The assay quantifies the phosphorylation of a specific substrate by DNA-PK. This can be measured using various methods, including radioactivity (32P-ATP incorporation) or luminescence-based detection of ADP production (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK substrate peptide (e.g., a p53-derived peptide)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Sheared calf thymus DNA (for DNA-PK activation)
-
ATP (radiolabeled or unlabeled, depending on the detection method)
-
DNA-PK inhibitor (e.g., NU7441)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents from Promega, or reagents for autoradiography)
-
Microplate reader (for luminescence) or phosphorimager (for radioactivity)
Procedure (Luminescence-based):
-
Prepare a solution of the DNA-PK substrate and ATP in the kinase reaction buffer.
-
In a multi-well plate, add the DNA-PK enzyme to the reaction buffer containing sheared calf thymus DNA.
-
Add varying concentrations of the DNA-PK inhibitor (e.g., NU7441) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is read on a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
In Vitro Non-Homologous End Joining (NHEJ) Assay
This cell-free assay assesses the ability of nuclear extracts to repair linearized plasmid DNA, providing a direct measure of NHEJ activity.
Principle: Linearized plasmid DNA is incubated with nuclear extracts from NHEJ-proficient cells. The repair of the DSBs results in the formation of plasmid multimers (dimers, trimers, etc.), which can be visualized by gel electrophoresis.
Materials:
-
NHEJ-proficient cells (e.g., HeLa or HEK293)
-
Nuclear extraction buffers
-
Plasmid DNA (e.g., pBluescript)
-
Restriction enzyme to linearize the plasmid (e.g., BamHI)
-
NHEJ reaction buffer (containing ATP and dNTPs)
-
DNA-PK inhibitor (e.g., NU7441)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare nuclear extracts from the chosen cell line.
-
Linearize the plasmid DNA with a restriction enzyme and purify the linearized DNA.
-
Set up the NHEJ reactions in microcentrifuge tubes, each containing the nuclear extract, linearized plasmid DNA, and NHEJ reaction buffer.
-
Add varying concentrations of the DNA-PK inhibitor or a vehicle control to the reactions.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reactions by adding a stop buffer (e.g., containing EDTA and proteinase K).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful end-joining.
-
Quantify the extent of NHEJ by measuring the intensity of the multimer bands relative to the input linear plasmid DNA.
Cell-Based NHEJ Reporter Assay
This assay measures NHEJ efficiency within living cells using a reporter system.
Principle: A reporter plasmid, typically containing a fluorescent protein gene (e.g., GFP) disrupted by a recognition site for a rare-cutting endonuclease (e.g., I-SceI), is introduced into cells. Co-expression of the I-SceI endonuclease creates a DSB in the reporter gene. Repair of this DSB by NHEJ can restore the reading frame of the fluorescent protein, leading to its expression, which can be quantified by flow cytometry.
Materials:
-
Mammalian cell line of interest
-
NHEJ reporter plasmid (e.g., pEJ-GFP)
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
-
DNA-PK inhibitor (e.g., NU7441)
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the NHEJ reporter plasmid and the I-SceI expression plasmid using a suitable transfection reagent.
-
Following transfection, treat the cells with varying concentrations of the DNA-PK inhibitor or a vehicle control.
-
Incubate the cells for a period sufficient for DSB induction, repair, and reporter protein expression (e.g., 48-72 hours).
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
A decrease in the percentage of GFP-positive cells in the inhibitor-treated samples compared to the control indicates inhibition of NHEJ.
Visualization of Signaling Pathways and Experimental Workflows
The Non-Homologous End Joining (NHEJ) Pathway
Caption: The core signaling cascade of the Non-Homologous End Joining (NHEJ) pathway.
Experimental Workflow for In Vitro NHEJ Assay
Caption: Workflow for assessing NHEJ activity using a cell-free in vitro assay.
Experimental Workflow for Cell-Based NHEJ Reporter Assay
Caption: Workflow for measuring NHEJ efficiency in living cells using a fluorescent reporter assay.
Conclusion
The inhibition of DNA-PK presents a promising strategy for enhancing the efficacy of cancer therapies that induce DNA double-strand breaks. As a central kinase in the non-homologous end joining pathway, DNA-PKcs is a critical node for therapeutic intervention. Inhibitors such as NU7441 have demonstrated potent and selective inhibition of DNA-PK, leading to the impairment of DSB repair and increased sensitivity of cancer cells to DNA damaging agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel DNA-PK inhibitors, with the ultimate goal of improving clinical outcomes for cancer patients.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. DNA-PK: a dynamic enzyme in a versatile DSB repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DNA-PK Inhibition: The Case of AZD7648 and its Effect on DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy. This technical guide provides an in-depth overview of a potent and selective DNA-PK inhibitor, AZD7648, as a case study to understand the effects of DNA-PK inhibition on DNA repair pathways. We will delve into its biochemical and cellular activities, present detailed experimental protocols for its characterization, and visualize the intricate signaling pathways it modulates.
Introduction to DNA-PK and the NHEJ Pathway
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the more rapid but error-prone non-homologous end joining (NHEJ).[1] NHEJ is the predominant DSB repair pathway throughout the cell cycle, especially in the G0 and G1 phases.[2]
The NHEJ pathway is initiated by the Ku70/Ku80 heterodimer, which recognizes and binds to the broken DNA ends.[3] This is followed by the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a large serine/threonine kinase, to form the active DNA-PK holoenzyme.[4] The kinase activity of DNA-PKcs is essential for the subsequent steps of NHEJ, which involve the processing of DNA ends by nucleases like Artemis, followed by the ligation of the broken ends by the XRCC4-DNA Ligase IV complex.[2]
DNA-PK as a Therapeutic Target
Given its crucial role in DNA repair, inhibiting DNA-PK can potentiate the effects of therapies that induce DSBs, such as ionizing radiation and various chemotherapeutic agents.[5][6] By preventing the repair of these breaks, DNA-PK inhibitors can lead to the accumulation of lethal DNA damage specifically in cancer cells, which often have a higher reliance on specific DNA repair pathways due to other genetic defects. Several small molecule inhibitors of DNA-PK have been developed and are in various stages of preclinical and clinical evaluation.[7][8]
Quantitative Data for DNA-PK Inhibitor: AZD7648
AZD7648 is a potent and selective inhibitor of DNA-PK.[9] The following tables summarize its inhibitory activity against DNA-PK and its selectivity over other related kinases.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| AZD7648 | DNA-PK | 0.6 | Biochemical | [9] |
| Compound | Kinase | Selectivity (fold vs. DNA-PK) | Reference |
| AZD7648 | PI3Kα | >100 | [9] |
| AZD7648 | mTOR | >100 | [9] |
| AZD7648 | ATM | >100 | [9] |
| AZD7648 | ATR | >100 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DNA-PK inhibitors like AZD7648.
In Vitro DNA-PK Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of purified DNA-PK in a cell-free system.
Materials:
-
Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)
-
DNA-PK peptide substrate (e.g., a p53-derived peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound (e.g., AZD7648) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, DNA-PK enzyme, and the peptide substrate.
-
Add the test compound at various concentrations (or DMSO for the control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Western Blot for DNA-PK Autophosphorylation
This cellular assay assesses the inhibition of DNA-PK activity within cells by measuring its autophosphorylation at Ser2056.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Test compound (e.g., AZD7648)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the test compound or DMSO for a specified time (e.g., 1 hour).
-
Induce DNA damage (e.g., expose to 10 Gy of ionizing radiation).
-
After a short incubation period (e.g., 1 hour), harvest the cells and prepare whole-cell lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs for loading control.
Immunofluorescence for γH2AX Foci Formation
This assay visualizes the formation of γH2AX foci, a marker for DNA double-strand breaks, to assess the effect of DNA-PK inhibition on DNA repair.
Materials:
-
Cells grown on coverslips
-
DNA-damaging agent
-
Test compound (e.g., AZD7648)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat the cells with the test compound and/or the DNA-damaging agent.
-
At the desired time points, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the anti-γH2AX primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in the presence of the inhibitor indicates impaired DNA repair.[10]
Visualizing the Impact of DNA-PK Inhibition
The Non-Homologous End Joining (NHEJ) Pathway
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Experimental Workflow for Characterizing a DNA-PK Inhibitor
Caption: A typical experimental workflow for the characterization of a DNA-PK inhibitor.
Conclusion
The inhibition of DNA-PK represents a promising strategy in cancer therapy. Potent and selective inhibitors, such as AZD7648, effectively block the NHEJ pathway, leading to the accumulation of DNA damage and sensitization of cancer cells to radiotherapy and chemotherapy. The experimental protocols and assays detailed in this guide provide a robust framework for the preclinical evaluation of novel DNA-PK inhibitors. Further research in this area holds the potential to translate the understanding of DNA repair mechanisms into improved clinical outcomes for cancer patients.
References
- 1. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 2. DNA repair protein DNA-PK protects PC12 cells from oxidative stress-induced apoptosis involving AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Investigating the Cellular Effects of DNA-PK-IN-12: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy. This guide provides a comprehensive overview of the cellular effects of DNA-PK-IN-12, a potent and selective DNA-PK inhibitor, also identified as compound 31t.[1]
Core Compound Data: this compound (compound 31t)
This compound is an orally active and highly potent inhibitor of DNA-PK.[1][2] The following tables summarize its key quantitative data, highlighting its efficacy and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| DNA-PK | 0.1 |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of this compound in Hct116 Cells
| Assay | IC₅₀ (µM) |
| Cell Growth Inhibition | 33.28 |
| Colony Formation Inhibition | 33.28 |
Table 3: Kinome Selectivity Profile of this compound
The comprehensive kinome-wide selectivity profiling of this compound (compound 31t) demonstrates its high selectivity for DNA-PK over other kinases. Detailed data can be found in the supplementary information of the primary research article.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its cellular effects by directly inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition blocks the NHEJ pathway for DNA repair. When cancer cells are treated with DNA-damaging agents, such as doxorubicin or ionizing radiation, they sustain numerous DSBs. In the presence of this compound, these breaks cannot be efficiently repaired, leading to the accumulation of genomic damage and ultimately, cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular effects of this compound. These protocols are based on the procedures described in the primary research publication.[1]
DNA-PK Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the DNA-PK enzyme.
Procedure:
-
Prepare a reaction mixture containing DNA-PK enzyme, a specific peptide substrate, and ATP in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture to allow for the phosphorylation of the substrate.
-
Terminate the reaction and quantify the amount of phosphorylated substrate, typically using a luminescence-based assay or radioactive labeling.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Growth Inhibition Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Procedure:
-
Seed Hct116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Determine the IC₅₀ value by analyzing the dose-response curve.
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.
Procedure:
-
Plate a low density of Hct116 cells in 6-well plates.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for a period that allows for the formation of visible colonies (typically 10-14 days), with periodic changes of the medium containing the inhibitor.
-
Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Determine the IC₅₀ for colony formation inhibition.
References
The Role of DNA-PK Inhibition in Radiosensitization of Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation in cancer cells. Inhibition of DNA-PK represents a promising strategy to enhance the efficacy of radiotherapy by preventing DNA repair, leading to the accumulation of lethal DNA damage and subsequent cell death. This technical guide provides an in-depth overview of the role of DNA-PK inhibitors as radiosensitizers, with a focus on the preclinical evidence supporting their development. Due to the limited publicly available data on the specific compound DNA-PK-IN-12, this document will utilize data from other well-characterized DNA-PK inhibitors such as AZD7648, peposertib (M3814), NU7026, NU7441, and KU-0060648 to illustrate the principles and methodologies.
Introduction: The Rationale for Targeting DNA-PK in Oncology
Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing cytotoxicity primarily through the formation of DNA double-strand breaks (DSBs). However, cancer cells can develop resistance to radiotherapy by upregulating DNA repair mechanisms. The NHEJ pathway, orchestrated by DNA-PK, is a rapid and efficient repair system that is active throughout the cell cycle.[1][2] DNA-PK is a complex composed of a catalytic subunit (DNA-PKcs) and a heterodimer of Ku70/80 proteins that binds to broken DNA ends.[1] By inhibiting the kinase activity of DNA-PKcs, small molecule inhibitors can effectively block the NHEJ pathway, leaving radiation-induced DSBs unrepaired and ultimately leading to mitotic catastrophe and apoptotic cell death.[3]
Quantitative Analysis of Radiosensitization by DNA-PK Inhibitors
The efficacy of a radiosensitizer is quantified by its ability to reduce cell survival in combination with radiation compared to radiation alone. Key parameters include the half-maximal inhibitory concentration (IC50) and the sensitizer enhancement ratio (SER) or dose enhancement factor (DEF). The following tables summarize representative quantitative data for several DNA-PK inhibitors in various cancer cell lines.
Table 1: IC50 Values of DNA-PK Inhibitors in Combination with Ionizing Radiation (IR)
| DNA-PK Inhibitor | Cancer Cell Line | Radiation Dose (Gy) | IC50 (µM) | Reference |
| AZD7648 | SCaBER (Bladder) | 0 | 10.57 | [4] |
| 2 | ~5 | [4] | ||
| 4 | ~2 | [4] | ||
| 6 | ~1 | [4] | ||
| 8 | ~0.5 | [4] | ||
| AZD7648 | VMCUB-1 (Bladder) | 0 | 6.77 | [4] |
| 8 | 1.02 | [5] | ||
| AZD6738 (ATR Inhibitor) & KU-0060648 (DNA-PK Inhibitor) | HN4 (HNSCC) | - | AZD6738: 1.5, KU-0060648: 0.8 | [6][7] |
| HN5 (HNSCC) | - | AZD6738: 1.5, KU-0060648: 0.5 | [6][7] | |
| HCT116 p53+/+ (Colon) | - | AZD6738: 3.0, KU-0060648: 1.5 | [6][7] | |
| HCT116 p53-/- (Colon) | - | AZD6738: 4.0, KU-0060648: 1.5 | [6][7] | |
| NU7026 | NGP (Neuroblastoma) | - | 0.23 | [8] |
| CC-115 (dual DNA-PK/mTOR) | HSC4 (HNSCC) | - | 4.8 | [9] |
| CAL33 (HNSCC) | - | 2.6 | [9] |
Table 2: Sensitizer Enhancement Ratios (SER) for DNA-PK Inhibitors
| DNA-PK Inhibitor | Cancer Cell Line | Endpoint | SER Value | Reference |
| Peposertib (M3814) | M12 (Melanoma) | 10% Survival (SER10) | 1.9 ± 0.1 | [10] |
| KU60648 | 143B (Osteosarcoma) | Not Specified | 1.5-fold | [11] |
| U2OS (Osteosarcoma) | Not Specified | 2.5-fold | [11] | |
| NU5455 | Various Human Cancer Cell Lines | 80% Inhibition (SER80) | 1.5 - 2.3-fold | [12] |
| Mouse Tumor and Normal Fibroblast Lines | 80% Inhibition (SER80) | 1.5 - 2.0-fold | [12] |
Key Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.
Protocol:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Treatment: Allow cells to adhere for 18-24 hours. Treat the cells with the DNA-PK inhibitor at various concentrations for a specified time (e.g., 1-2 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. A colony is typically defined as a cluster of at least 50 cells. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the SF against the radiation dose on a semi-logarithmic scale to generate survival curves. The dose enhancement factor can be calculated from these curves.
Immunofluorescence for γH2AX Foci
γH2AX (phosphorylated histone H2AX) is a sensitive marker for DNA double-strand breaks.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment and Irradiation: Treat cells with the DNA-PK inhibitor and irradiate as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 30 min, 2, 8, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution of 5% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of γH2AX foci in inhibitor-treated cells indicates impaired DNA repair.[2][13][14]
Western Blotting for DNA-PKcs Phosphorylation
This technique is used to assess the inhibition of DNA-PKcs autophosphorylation, a marker of its activation.
Protocol:
-
Cell Lysis: Treat and irradiate cells as previously described. At a specified time point post-irradiation (e.g., 30 minutes), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (e.g., at Ser2056) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or vinculin). A decrease in the phospho-DNA-PKcs signal in the presence of the inhibitor confirms target engagement.
Visualizing the Mechanism and Workflow
Signaling Pathway
Caption: DNA-PK signaling in NHEJ and its inhibition.
Experimental Workflow
Caption: Workflow for evaluating a DNA-PK inhibitor as a radiosensitizer.
Logical Framework
Caption: Logical flow from DNA-PK inhibition to radiosensitization.
Conclusion and Future Directions
References
- 1. DNA-PKcs subunits in radiosensitization by hyperthermia on hepatocellular carcinoma hepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting DNA-PKCS Radiosensitizes Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
Preclinical Studies of DNA-PK Inhibitors in Oncology: A Technical Overview
Disclaimer: Initial searches for a specific compound designated "DNA-PK-IN-12" did not yield any public-domain preclinical data. Therefore, this guide focuses on two well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors, NU7441 and CC-115 , to provide a comprehensive overview of the preclinical evaluation of this class of therapeutic agents in oncology.
This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical data, experimental methodologies, and underlying signaling pathways associated with DNA-PK inhibition in cancer.
Introduction to DNA-PK and its Role in Oncology
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage.[1][2] It is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] In many cancers, DNA-PK is overexpressed, which can lead to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[4] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of these treatments.[3][5]
Featured DNA-PK Inhibitors
NU7441
NU7441 is a potent and highly selective inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[2][6] It has been extensively studied in preclinical models and has demonstrated significant potential in sensitizing cancer cells to radiotherapy and chemotherapy.[3][5][7]
CC-115
CC-115 is a dual inhibitor that targets both mTOR kinase and DNA-PK.[8][9] This dual-action mechanism allows it to not only interfere with DNA repair but also to impact cell growth, proliferation, and survival pathways regulated by mTOR.[9]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of NU7441 and CC-115.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell-Free/Cellular | Reference |
| NU7441 | DNA-PK | 14 | Cell-free | [2] |
| NU7441 | mTOR | 1700 | Cell-free | [2] |
| NU7441 | PI3K | 5000 | Cell-free | [2] |
| CC-115 | DNA-PK | 13 | Cellular | [9] |
| CC-115 | mTOR | 21 | Cellular | [9] |
Table 2: Cellular Effects of NU7441 in Combination with DNA Damaging Agents
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| SW620 (colon cancer) | Etoposide + 1 µM NU7441 | Increased Cytotoxicity | 2-fold tumor growth delay in xenografts | [3] |
| LoVo (colon cancer) | Ionizing Radiation + 1 µM NU7441 | Radiosensitization | 3- to 4-fold reduction in IR dose for 90% cell kill | [7] |
| SW620 | Ionizing Radiation + 1 µM NU7441 | G2-M Cell Cycle Arrest | Appreciable increase in G2-M accumulation | [3] |
| LoVo | Doxorubicin + 1 µM NU7441 | Chemosensitization | Significant enhancement of cytotoxicity | [5] |
| V3-YAC (DNA-PKcs proficient) | Etoposide + NU7441 | Increased Cytotoxicity | Potentiation of etoposide effect | [3] |
| V3 (DNA-PKcs deficient) | Etoposide + NU7441 | No Potentiation | No significant increase in cytotoxicity | [3] |
Table 3: In Vivo Antitumor Activity of CC-115
| Tumor Model | Treatment | Response | Reference |
| Glioblastoma Multiforme (GBM) | CC-115 (10 mg BID) | Stable Disease (21%) | [10] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CC-115 (10 mg BID) | Stable Disease (53%) | [10] |
| Castration-Resistant Prostate Cancer (CRPC) | CC-115 (10 mg BID) | Stable Disease (64%) | [10] |
| Chronic Lymphocytic Leukemia (CLL) | CC-115 (10 mg BID) | 1 Partial Response, 3 Partial Responses with lymphocytosis | [10] |
| Endometrial Cancer | CC-115 | 1 Complete Response (>3 years) | [10] |
Experimental Protocols
In Vitro Kinase Assay (for IC50 determination of NU7441)
-
Objective: To determine the 50% inhibitory concentration (IC50) of NU7441 against DNA-PK, mTOR, and PI3K.
-
Methodology:
-
Kinase reactions are performed in a buffer containing ATP and a specific substrate for each kinase.
-
A fixed concentration of the kinase is incubated with varying concentrations of NU7441.
-
The reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP).
-
After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Clonogenic Survival Assay (for Radiosensitization/Chemosensitization)
-
Objective: To assess the ability of a DNA-PK inhibitor to enhance the cell-killing effects of ionizing radiation or chemotherapeutic agents.[2]
-
Methodology:
-
Cancer cells are seeded in 6-well plates at a density that allows for colony formation.
-
For chemosensitization, cells are exposed to a cytotoxic agent (e.g., doxorubicin) with or without the DNA-PK inhibitor (e.g., 1 µM NU7441) for a defined period (e.g., 16 hours).[2]
-
For radiosensitization, the inhibitor is added to the cells 1 hour before irradiation.[2]
-
Following treatment, the cells are washed and incubated in drug-free medium for 10-14 days to allow for colony formation.
-
Colonies are then fixed, stained with crystal violet, and counted.
-
The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.
-
γH2AX Foci Formation Assay (for DNA Damage and Repair)
-
Objective: To visualize and quantify DNA double-strand breaks and assess the effect of DNA-PK inhibition on their repair.
-
Methodology:
-
Cells are grown on coverslips and treated with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of a DNA-PK inhibitor.
-
At various time points post-treatment, the cells are fixed and permeabilized.
-
The cells are then incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX), a marker for DSBs.
-
A fluorescently labeled secondary antibody is used for detection.
-
The coverslips are mounted on slides, and the γH2AX foci are visualized and counted using a fluorescence microscope. An increase in the persistence of foci indicates inhibition of DNA repair.[7]
-
In Vivo Xenograft Tumor Growth Delay Study
-
Objective: To evaluate the in vivo efficacy of a DNA-PK inhibitor in combination with a chemotherapeutic agent.
-
Methodology:
-
Human cancer cells (e.g., SW620) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, etoposide alone, NU7441 alone, etoposide + NU7441).
-
NU7441 is administered, for example, via intraperitoneal injection at a specified dose (e.g., 10 mg/kg).[2]
-
Etoposide is administered according to its established dosing schedule.
-
Tumor volume is measured regularly using calipers.
-
The time for the tumors to reach a predetermined endpoint volume is recorded, and the tumor growth delay is calculated.
-
Signaling Pathways and Experimental Workflows
DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Caption: Role of DNA-PK in the Non-Homologous End Joining Pathway.
Experimental Workflow for In Vivo Xenograft Study
The diagram below outlines a typical workflow for an in vivo study evaluating a DNA-PK inhibitor.
Caption: Workflow for a preclinical in vivo xenograft study.
Conclusion
The preclinical data for DNA-PK inhibitors like NU7441 and CC-115 provide a strong rationale for their clinical development in oncology. By inhibiting a key DNA repair pathway, these agents have demonstrated the ability to sensitize cancer cells to standard-of-care therapies. The experimental protocols and workflows outlined in this guide serve as a foundation for the continued investigation and development of this promising class of anticancer drugs. Future research will likely focus on identifying predictive biomarkers for patient selection and exploring novel combination strategies to maximize the therapeutic potential of DNA-PK inhibition.
References
- 1. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
DNA-PK-IN-12: A Technical Guide to a Novel Inhibitor of Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DNA-PK-IN-12, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), for the inhibition of tumor growth. DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Its inhibition represents a promising strategy to enhance the efficacy of DNA-damaging cancer therapies.
Core Concepts and Mechanism of Action
This compound, also identified as compound 31t, is an orally active small molecule that demonstrates high potency and selectivity for DNA-PK.[1] The primary mechanism of action of this compound involves the competitive inhibition of the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its downstream targets. This disruption of the NHEJ pathway leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Notes |
| DNA-PK IC50 | 0.1 nM | - | Biochemical assay measuring the concentration of this compound required to inhibit 50% of DNA-PK activity.[1] |
| Cell Growth IC50 | 33.28 µM | HCT116 | Cell viability assay determining the concentration of this compound required to inhibit 50% of cell growth in human colon cancer cells.[1] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Notes |
| H460 Xenograft | This compound | Significant | Pharmacodynamic assessments confirmed in vivo activity.[1] |
| BT474 Xenograft | This compound | Significant | Pharmacodynamic assessments confirmed in vivo activity.[1] |
| A549 Xenograft | This compound | Significant | Pharmacodynamic assessments confirmed in vivo activity.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following are representative protocols for the in vitro and in vivo evaluation of this compound, based on the methodologies described in the primary literature.[1]
DNA-PK Kinase Assay (In Vitro)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the DNA-PK enzyme.
-
Materials:
-
Recombinant human DNA-PK enzyme
-
Substrate peptide
-
[γ-³²P]ATP
-
This compound (serially diluted)
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the DNA-PK enzyme, substrate peptide, and kinase buffer.
-
Add serially diluted concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cell Growth Inhibition Assay (In Vitro)
-
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.
-
Materials:
-
HCT116 human colon cancer cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (serially diluted)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed HCT116 cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serially diluted concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
-
Human Tumor Xenograft Model (In Vivo)
-
Objective: To evaluate the antitumor efficacy of this compound in a mouse model.
-
Materials:
-
Athymic nude mice
-
H460, BT474, or A549 human cancer cells
-
Matrigel
-
This compound formulated for oral administration
-
Calipers
-
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for downstream target modulation).
-
Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
-
Conclusion
This compound is a highly potent and selective inhibitor of DNA-PK with demonstrated in vitro and in vivo antitumor activity. Its ability to disrupt the DNA damage repair mechanism in cancer cells makes it a compelling candidate for further development, particularly in combination with radiotherapy and DNA-damaging chemotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising compound.
References
Methodological & Application
Application Note: In Vitro Kinase Assay for DNA-PK-IN-12
For Research Use Only.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to DNA ends.[1][3] Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates various substrates to initiate the repair process.[1] Due to its central role in DNA repair, DNA-PK is a key target for the development of anticancer therapeutics, as its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[2]
DNA-PK-IN-12 is a potent and orally active inhibitor of DNA-PK with a reported IC50 of 0.1 nM in in vitro kinase assays.[4] In cellular assays, this compound has been shown to inhibit the growth and colony formation of Hct116 cells with an IC50 of 33.28 μM and exhibits antitumor activity in vivo.[4] This application note provides a detailed protocol for performing an in vitro kinase assay to determine the potency and selectivity of this compound. The described methodology is based on a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Data Presentation
The following table summarizes the in vitro potency of this compound in comparison to other known DNA-PK inhibitors.
| Compound | Target | IC50 (nM) | Notes |
| This compound | DNA-PK | 0.1 | Potent and orally active inhibitor. [4] |
| NU7441 | DNA-PK | 13 - 14 | ATP-competitive inhibitor, limited by poor water solubility.[5][6][7] |
| M3814 | DNA-PK | - | A DNA-PKcs inhibitor that has entered clinical trials.[7] |
| AZD-7648 | DNA-PK | 0.6 - 0.63 | Potent and selective DNA-PK inhibitor.[8] |
| CC-115 | DNA-PK, mTOR | 13, 21 | Dual inhibitor of DNA-PK and mTOR.[3] |
| NU7026 | DNA-PK, PI3K | 230, 13000 | Specific DNA-PK inhibitor, also inhibits PI3K at higher concentrations.[3] |
| LY294002 | DNA-PK, PI3K | 1400 | A broad-spectrum PI3K inhibitor that also acts as a competitive DNA-PK inhibitor.[3] |
Experimental Protocols
Principle of the Assay
The in vitro kinase assay for DNA-PK measures the transfer of a phosphate group from ATP to a specific substrate by the DNA-PK enzyme. The amount of ADP produced in this reaction is directly proportional to the kinase activity. The ADP is then converted into ATP in a subsequent reaction, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase-luciferin reaction. The intensity of the luminescent signal correlates with the DNA-PK activity, and a decrease in signal in the presence of an inhibitor indicates its potency.
Materials and Reagents
-
DNA-PK Kinase Enzyme System (e.g., Promega, Cat #V4106)
-
DNA-PK Substrate (e.g., a specific peptide substrate for DNA-PK)
-
This compound (or other test inhibitors)
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat #V6930)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Assay Procedure
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer and store it on ice.
-
Prepare a stock solution of ATP in nuclease-free water. The final ATP concentration in the assay should be close to the Km value for DNA-PK, which may need to be determined empirically but is often in the low micromolar range.
-
Prepare a stock solution of the DNA-PK substrate in an appropriate buffer.
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate. A typical reaction volume is 25 µL.
-
Add 5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 10 µL of a solution containing the DNA-PK enzyme and substrate in Kinase Reaction Buffer to each well.
-
To initiate the reaction, add 10 µL of ATP solution in Kinase Reaction Buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent will stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to all wells. This reagent will convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: DNA-PK activation in the NHEJ pathway and inhibition by this compound.
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay.
References
- 1. DNA-Dependent Protein Kinase Catalytic Subunit: The Sensor for DNA Double-Strand Breaks Structurally and Functionally Related to Ataxia Telangiectasia Mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs): Beyond the DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-PK | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate DNA-PK-IN-12 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular DNA damage response (DDR), playing a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][2][3][4][5] DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[1][2][3][5] Upon recruitment to DSBs, DNA-PKcs is activated and phosphorylates a variety of downstream targets to facilitate DNA repair and signal to other DDR pathways. Given its crucial role in maintaining genomic integrity, inhibition of DNA-PK has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents like chemotherapy and radiotherapy in cancer treatment.
DNA-PK-IN-12 is a potent and orally active inhibitor of DNA-PK. This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound.
DNA-PK Signaling Pathway
DNA-PK is a key player in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs. This assembly forms the active DNA-PK holoenzyme, which in turn phosphorylates various downstream substrates to promote the ligation of the broken ends.
Caption: DNA-PK signaling in NHEJ and inhibition by this compound.
Quantitative Data for DNA-PK Inhibitors
The following table summarizes the inhibitory concentrations of this compound and other commonly used DNA-PK inhibitors for comparison.
| Inhibitor | Target | IC50 (in vitro) | IC50 (cellular) | Cell Line | Reference |
| This compound | DNA-PK | 0.1 nM | 33.28 µM (cell growth) | Hct116 | [6] |
| NU7441 | DNA-PK | 14 nM | - | - | [7] |
| CC-115 | DNA-PK, mTOR | 13 nM, 21 nM | 138 nM (cell proliferation) | PC-3 | [8][9][10] |
| AZD7648 | DNA-PK | 0.6 nM | - | - | [8][11] |
| NU7026 | DNA-PK | 0.23 µM | - | - | [8][10] |
Experimental Protocols
Western Blotting for Phospho-DNA-PKcs (Ser2056) and γH2AX (Ser139)
This protocol is designed to assess the inhibitory effect of this compound on DNA-PK autophosphorylation (a marker of its activation) and the phosphorylation of a key downstream substrate, H2AX.
Experimental Workflow:
Caption: Workflow for Western blot analysis of DNA-PK activity.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
This compound
-
DNA-damaging agent (e.g., Doxorubicin, Etoposide, or ionizing radiation)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-DNA-PKcs (Ser2056)
-
Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 1 µM Doxorubicin for 1 hour) or by exposing cells to ionizing radiation (e.g., 5 Gy).
-
Include appropriate controls: vehicle control (DMSO), DNA damage only, and inhibitor only.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[12][13]
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[12][13]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[12][13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[12][14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12][14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
-
Immunofluorescence for γH2AX Foci Formation
This assay visualizes the formation of nuclear foci containing phosphorylated H2AX, a hallmark of DNA double-strand breaks. Inhibition of DNA-PK is expected to delay the resolution of these foci.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of γH2AX foci.
Materials:
-
Cell line of interest
-
This compound
-
DNA-damaging agent
-
24-well tissue culture plates with sterile glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips and allow them to adhere overnight.
-
Treat the cells with this compound and a DNA-damaging agent as described in the Western blotting protocol. Include time-course experiments (e.g., 1, 4, 24 hours post-damage) to assess foci resolution.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the anti-γH2AX primary antibody diluted in blocking solution for 1 hour at 37°C or overnight at 4°C.[15]
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at 37°C, protected from light.[15]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes to counterstain the nuclei.
-
Wash twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[16] At least 50-100 cells should be counted per condition.
-
Cell Viability/Colony Formation Assay
This assay determines the effect of this compound on cell survival and proliferation, particularly in combination with DNA-damaging agents.
Experimental Workflow:
Caption: Workflow for colony formation assay.
Materials:
-
Cell line of interest
-
This compound
-
DNA-damaging agent
-
6-well tissue culture plates
-
Complete growth medium
-
PBS
-
Fixation solution (e.g., methanol or 4% PFA)
-
0.5% Crystal violet solution in methanol
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.[17]
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, a DNA-damaging agent, or a combination of both.
-
Treatment can be for a short duration (e.g., 24 hours) followed by replacement with fresh medium, or continuous for the duration of the experiment.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with fixation solution for 10-15 minutes.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[17]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the cellular activity of the DNA-PK inhibitor, this compound. By employing a combination of Western blotting, immunofluorescence, and cell viability assays, researchers can effectively assess the inhibitor's impact on the DNA damage response pathway and its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines and DNA-damaging agents is recommended to ensure robust and reproducible results.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA-Dependent Protein Kinase Catalytic Subunit: The Sensor for DNA Double-Strand Breaks Structurally and Functionally Related to Ataxia Telangiectasia Mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DNA-PK | CymitQuimica [cymitquimica.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ptglab.com [ptglab.com]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Optimal Concentration of DNA-PK-IN-12 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of DNA-PK-IN-12, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), in cell culture experiments. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents and radiation. This guide offers a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows to aid researchers in effectively using this compound.
Introduction to this compound
This compound (also known as compound 31t) is a highly potent and orally active inhibitor of DNA-PK with a reported in vitro IC50 of 0.1 nM[1]. It has been shown to inhibit cell growth and colony formation in cancer cell lines, such as HCT116, and demonstrates antitumor activity in vivo[1]. The primary mechanism of action of this compound is the inhibition of the catalytic subunit of DNA-PK (DNA-PKcs), thereby blocking the NHEJ DNA repair pathway. This leads to an accumulation of DNA damage, particularly in response to genotoxic stress, which can trigger cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant DNA-PK inhibitors for comparison.
| Inhibitor | Target | In Vitro IC50 | Cell-Based IC50 (Cell Growth/Colony Formation) | Cell Line | Reference |
| This compound | DNA-PK | 0.1 nM | 33.28 µM | Hct116 | [1] |
| NU7441 | DNA-PK | 14 nM | 0.3 µM (radiosensitization) | SW620, HT29 | |
| CC-115 | DNA-PK, mTOR | 13 nM (DNA-PK) | 138 nM (cell proliferation) | PC-3 | [2] |
| AZD7648 | DNA-PK | 0.6 nM | Varies by cell line | Multiple |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and experimental duration. The provided data should be used as a starting point for determining the optimal concentration in your specific experimental system.
Signaling Pathway
DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).
Caption: DNA-PK signaling in the NHEJ pathway and inhibition by this compound.
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell line and experimental goals, a dose-response study is recommended. The following are detailed protocols for key experiments.
HCT116 Cell Culture Protocol
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Quickly thaw a vial of frozen HCT116 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cells in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Cell Splitting: Resuspend the cell pellet in fresh complete growth medium and plate at a subcultivation ratio of 1:3 to 1:6 into new flasks.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell metabolic activity, which is an indicator of cell viability.
References
Application Notes and Protocols for DNA-PK-IN-12 Treatment of Hct116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancer cells, the upregulation of DNA-PK contributes to resistance to DNA-damaging agents and radiotherapy. DNA-PK-IN-12 is a potent and selective inhibitor of DNA-PK, with a reported IC50 of 0.1 nM. By targeting DNA-PK, this compound can enhance the efficacy of genotoxic cancer therapies and induce apoptosis in cancer cells. These application notes provide detailed protocols for the treatment of the human colorectal carcinoma cell line Hct116 with this compound to assess its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound inhibits the catalytic subunit of DNA-PK (DNA-PKcs), preventing the phosphorylation of downstream targets essential for the NHEJ-mediated repair of DNA DSBs. This inhibition leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis. In cancer cells that rely on DNA-PK for survival, especially in combination with DNA-damaging agents, inhibition by this compound can be synthetically lethal.
Signaling Pathway
Application Notes and Protocols for In Vivo Administration of DNA-PK-IN-12
These application notes provide detailed information and protocols for the in vivo dosing and administration of DNA-PK-IN-12, a potent and selective DNA-PK inhibitor. The following data and methodologies are intended for researchers, scientists, and drug development professionals working with this compound in preclinical animal models.
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). In many cancers, the upregulation of DNA-PK is associated with resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies. This compound (also referred to as compound 31t) is a highly potent and selective, orally active inhibitor of DNA-PK, with a reported IC50 of 0.1 nM.[1] In preclinical studies, this compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other cancer treatments.[1]
In Vivo Efficacy and Pharmacodynamics
This compound has been evaluated in various xenograft models, demonstrating its potential as an anti-cancer agent. The following table summarizes the in vivo efficacy data from a key study.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Cell Line | Treatment | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Nude Mice | HCT116 | This compound | 50 mg/kg | Oral | Once daily | Significant tumor growth inhibition | [1] |
| Rats | - | This compound | - | - | - | Favorable pharmacokinetic profile | [2] |
| Nude Mice | H460 | This compound | - | - | - | Favorable pharmacodynamic assessments | [2] |
| Nude Mice | BT474 | This compound | - | - | - | Favorable pharmacodynamic assessments | [2] |
| Nude Mice | A549 | This compound | - | - | - | Favorable pharmacodynamic assessments | [2] |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have indicated that this compound possesses favorable in vivo profiles, supporting its development as an orally administered therapeutic.[2]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Oral Bioavailability (F%) | Data not available in abstract | % |
| Tmax (Oral) | Data not available in abstract | h |
| Cmax (Oral) | Data not available in abstract | ng/mL |
| AUC (Oral) | Data not available in abstract | ng*h/mL |
| Half-life (t1/2) | Data not available in abstract | h |
Detailed pharmacokinetic data would be found within the full text of the referenced publication.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on published preclinical studies.
Materials
-
This compound (compound 31t)
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose and 0.25% Tween-80 in water)
-
Female BALB/c nude mice (6-8 weeks old)
-
HCT116 human colorectal carcinoma cells
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Protocol for HCT116 Xenograft Model
-
Cell Culture and Implantation:
-
Culture HCT116 cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in the vehicle solution (e.g., 0.5% carboxymethyl cellulose and 0.25% Tween-80 in sterile water).
-
Homogenize the suspension to ensure uniform distribution of the compound. Prepare fresh formulations regularly (e.g., every 3 days) and store at 4°C, protected from light.
-
-
Dosing and Administration:
-
Administer this compound orally to the treatment group at a dosage of 50 mg/kg once daily.
-
Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
Continue treatment for the duration specified in the study design (e.g., 21 days).
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice and tumor volume regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Visualizations
Signaling Pathway Diagram
Caption: DNA-PK signaling in the non-homologous end-joining (NHEJ) pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy studies of this compound in a xenograft model.
References
Application Notes and Protocols for Studying the DNA Damage Response Using DNA-PK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to the DNA Damage Response and DNA-PK
The DNA Damage Response (DDR) is a complex network of cellular pathways that detect, signal, and repair DNA lesions, thereby safeguarding genomic integrity.[1][2] Various endogenous and exogenous factors, including reactive oxygen species, replication errors, and ionizing radiation, can cause a variety of DNA lesions.[2] One of the most cytotoxic forms of DNA damage is the double-strand break (DSB).[3] Eukaryotic cells primarily utilize two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[3][4]
The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells and is active throughout the cell cycle.[5] A key player in the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK).[5][6] This enzyme complex consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that recognizes and binds to DNA ends.[7][8] Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates various downstream targets, including itself, to facilitate the ligation of the broken DNA ends.[8] Given its critical role in DNA repair, DNA-PK has emerged as a promising therapeutic target in oncology, with inhibitors being developed to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.
This document provides a comprehensive guide for utilizing DNA-PK inhibitors to study the DNA damage response. While specific data for a compound named "DNA-PK-IN-12" is not publicly available, the following protocols and data for other well-characterized DNA-PK inhibitors can be readily adapted.
Quantitative Data for Common DNA-PK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several widely used DNA-PK inhibitors. This data is essential for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-based IC50 | Reference(s) |
| AZD7648 | DNA-PK | 0.6 nM | 92 nM (for p-DNA-PKcs inhibition) | [9] |
| NU7441 (KU-57788) | DNA-PK, mTOR, PI3K | 14 nM (DNA-PK) | 0.28 µM (Growth Inhibition) | [10] |
| CC-115 | DNA-PK, mTOR | 13 nM (DNA-PK), 21 nM (mTOR) | 138 nM (PC-3 cell proliferation) | [3] |
| M3814 (Nedisertib) | DNA-PK | <3 nM | Not specified | [11] |
| NU7026 | DNA-PK, PI3K | 0.23 µM (DNA-PK), 13 µM (PI3K) | Not specified | [12] |
| IC 86621 | DNA-PK | 120 nM | 68 µM (for repair) | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Non-Homologous End Joining (NHEJ) Pathway
Caption: The classical Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks.
Experimental Workflow for Characterizing a DNA-PK Inhibitor
Caption: A general experimental workflow for studying a DNA-PK inhibitor's effect on the DNA damage response.
Experimental Protocols
Note: These are general protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol can be used to determine the cytotoxic effects of a DNA-PK inhibitor alone or in combination with a DNA-damaging agent.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
For single-agent cytotoxicity, treat cells with a serial dilution of the DNA-PK inhibitor.
-
For combination studies, pre-treat cells with the DNA-PK inhibitor for 1-2 hours, then add the DNA-damaging agent (e.g., etoposide or irradiate the plate).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 value.
B. CellTiter-Glo® Luminescent Cell Viability Assay [1][2][3]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.[2]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2][3]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]
-
Luminescence Reading: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Western Blotting for DDR Markers
This protocol is used to assess the inhibition of DNA-PK activity by measuring the autophosphorylation of DNA-PKcs at Serine 2056 (p-DNA-PKcs S2056) and to quantify the extent of DNA damage by measuring the phosphorylation of H2AX at Serine 139 (γH2AX).
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes. Once confluent, pre-treat with the DNA-PK inhibitor for 1-2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating with a genotoxic agent (e.g., 10 µM etoposide for 1 hour) or by irradiating the cells (e.g., 5-10 Gy).
-
Cell Lysis: Harvest the cells at desired time points post-damage (e.g., 1 hour). Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of p-DNA-PKcs and γH2AX to the total protein or loading control.
Protocol 3: Immunofluorescence for γH2AX Foci Formation
This method allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Allow them to adhere and then treat with the DNA-PK inhibitor and a DNA-damaging agent as described in the western blotting protocol.
-
Fixation and Permeabilization:
-
At the desired time points, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[15]
-
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse anti-phospho-Histone H2A.X Ser139) diluted in the blocking solution overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software. A significant increase in foci number after DNA damage, which is sustained in the presence of a DNA-PK inhibitor, indicates inhibition of DNA repair.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-DNA-PK (Ser2056) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [app.jove.com]
- 16. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with DNA-PK-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term survival and proliferative capacity of a single cell.[1][2] This technique is particularly valuable in cancer research to evaluate the efficacy of therapeutic agents, such as ionizing radiation or cytotoxic drugs, by measuring their ability to inhibit the formation of colonies from treated cancer cells.[2] DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] In many cancers, DNA-PK is overexpressed, contributing to tumor progression and resistance to DNA-damaging therapies.[3][5] Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to treatments like chemotherapy and radiotherapy.[3][6]
DNA-PK-IN-12 is a representative potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By blocking the kinase activity of DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents. This document provides detailed application notes and protocols for utilizing a colony formation assay to evaluate the anti-cancer effects of this compound.
Signaling Pathway of DNA-PK in DNA Double-Strand Break Repair
DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs). The binding of DNA-PKcs to the Ku-DNA complex activates its kinase activity. Activated DNA-PKcs then autophosphorylates itself and phosphorylates other downstream targets to facilitate the processing and ligation of the DNA ends, ultimately repairing the break. Inhibition of DNA-PKcs by molecules like this compound stalls this process, leading to unresolved DNA damage and subsequent cellular apoptosis.
Caption: DNA-PK signaling in the NHEJ pathway and the inhibitory action of this compound.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HCT116, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixation solution: Methanol or 4% paraformaldehyde in PBS
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
-
10% acetic acid
-
Incubator (37°C, 5% CO₂)
-
Microscope
Experimental Workflow
The following diagram outlines the key steps of the colony formation assay with this compound treatment.
Caption: Workflow for the colony formation assay with this compound treatment.
Detailed Procedure
-
Cell Preparation and Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete medium and perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 6-well plates at a predetermined low density (e.g., 200, 500, or 1000 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. Prepare triplicate wells for each condition.[7]
-
Allow the cells to adhere for 24 hours in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A typical concentration range to test could be 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
After 24 hours of cell adherence, carefully remove the medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Fixation and Staining:
-
Once the colonies in the control wells are of a sufficient size, aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution (e.g., methanol) to each well and incubate for 10-15 minutes at room temperature.[7]
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.[7]
-
Carefully remove the crystal violet solution and wash the plates with tap water until the excess stain is removed.[7]
-
Invert the plates on a paper towel and allow them to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Once dry, the plates can be scanned or photographed.
-
Count the number of colonies in each well. This can be done manually or using colony counting software.
-
Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the control (untreated) group.
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
-
Surviving Fraction (SF): This is the proportion of cells that survive the treatment to form colonies, normalized to the plating efficiency.
-
SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
-
-
The results are typically plotted as a dose-response curve with the surviving fraction on the y-axis and the drug concentration on the x-axis.
-
Data Presentation
The quantitative data from the colony formation assay should be summarized in a clear and structured table for easy comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | 0 | 125 ± 8 | 25 | 1.00 |
| This compound | 0.1 | 102 ± 6 | N/A | 0.82 |
| This compound | 0.5 | 68 ± 5 | N/A | 0.54 |
| This compound | 1.0 | 35 ± 4 | N/A | 0.28 |
| This compound | 5.0 | 8 ± 2 | N/A | 0.06 |
| This compound | 10.0 | 1 ± 1 | N/A | 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Conclusion
The colony formation assay is a robust method to determine the long-term cytotoxic effects of this compound on cancer cells. By inhibiting the DNA repair machinery, this compound is expected to reduce the clonogenic survival of cancer cells, an effect that can be quantified using the protocols described in these application notes. This assay is a valuable tool for preclinical drug development and for understanding the mechanisms of action of DNA-PK inhibitors in cancer therapy.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. ossila.com [ossila.com]
- 3. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 4. A mechanism for DNA-PK activation requiring unique contributions from each strand of a DNA terminus and implications for microhomology-mediated nonhomologous DNA end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Colony Formation [protocols.io]
- 8. Clonogenic Assay [bio-protocol.org]
Application Notes: Immunofluorescence Staining for γH2AX Following Treatment with a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents by preventing the repair of these lesions. A key biomarker for monitoring DNA DSBs is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX. This modification occurs rapidly at the sites of DSBs and can be visualized as discrete nuclear foci using immunofluorescence microscopy. The quantification of γH2AX foci serves as a sensitive measure of DNA damage and repair kinetics.
This document provides detailed application notes and protocols for performing immunofluorescence staining for γH2AX in cells treated with a DNA-PK inhibitor, using DNA-PK-IN-12 as a representative compound.
Signaling Pathway
DNA-PK is a key player in the cellular response to DNA double-strand breaks. Upon DNA damage, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which initiates the NHEJ repair cascade. DNA-PK, along with other kinases like ATM and ATR, phosphorylates H2AX to form γH2AX, which acts as a scaffold to recruit other DNA damage response proteins, amplifying the repair signal. Inhibition of DNA-PK with compounds like this compound blocks the NHEJ pathway, leading to an accumulation of unrepaired DSBs, which can be visualized by persistent γH2AX foci.
Caption: DNA-PK signaling pathway in response to DNA double-strand breaks and its inhibition.
Data Presentation
The inhibition of DNA-PK is expected to increase the persistence of γH2AX foci following the induction of DNA damage. Below are tables summarizing representative quantitative data from studies using DNA-PK inhibitors in combination with ionizing radiation (IR).
Table 1: Dose-Dependent Effect of a DNA-PK Inhibitor on γH2AX Foci Persistence
| Treatment Group | Average γH2AX Foci per Cell (24h post-IR) | Standard Deviation |
| Vehicle Control (No IR) | 2.1 | ± 0.5 |
| IR (2 Gy) + Vehicle | 5.4 | ± 1.2 |
| IR (2 Gy) + DNA-PK Inhibitor (1 µM) | 15.8 | ± 2.5 |
| IR (2 Gy) + DNA-PK Inhibitor (5 µM) | 24.3 | ± 3.1 |
Table 2: Time-Course of γH2AX Foci Formation and Resolution After IR (2 Gy)
| Time Point | Average γH2AX Foci per Cell (IR + Vehicle) | Average γH2AX Foci per Cell (IR + DNA-PK Inhibitor) |
| 1 hour | 28.5 | 29.1 |
| 6 hours | 10.2 | 25.8 |
| 24 hours | 5.4 | 24.3 |
| 48 hours | 3.1 | 20.7 |
Experimental Protocols
Immunofluorescence Staining of γH2AX
This protocol provides a step-by-step guide for the immunofluorescent detection of γH2AX foci in cultured cells treated with a DNA-PK inhibitor and a DNA-damaging agent.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
DNA-PK inhibitor (e.g., this compound)
-
DNA-damaging agent (e.g., Ionizing Radiation, Etoposide)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody (e.g., Millipore, clone JBW301)
-
Secondary Antibody: Alexa Fluor 488 or 594 goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Drug Treatment:
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Induce DNA damage by either exposing the cells to ionizing radiation or by adding a chemical agent like etoposide for the desired time.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature to allow antibody access to the nucleus.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer (5% BSA in PBS) for 1 hour at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in Blocking Buffer (typically 1:200 to 1:1000 dilution, optimize for your specific antibody and cell line).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer (typically 1:500 to 1:1000 dilution).
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
-
Mounting:
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[1] At least 50-100 nuclei should be counted per condition for statistical significance.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting an immunofluorescence experiment to assess the effect of a DNA-PK inhibitor on γH2AX foci formation.
Caption: A step-by-step workflow for γH2AX immunofluorescence staining.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Given its central role in maintaining genomic integrity, DNA-PK is a compelling target in cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation and chemotherapy.[1][2] One of the key cellular responses to DNA damage is the activation of cell cycle checkpoints, which halt cell cycle progression to allow time for DNA repair.[3] Consequently, inhibitors of DNA-PK are expected to modulate cell cycle distribution, often leading to arrest in the G1/S or G2/M phases.
This document provides detailed application notes and protocols for analyzing the effects of a potent and selective DNA-PK inhibitor on cell cycle progression using flow cytometry with propidium iodide (PI) staining. While the specific inhibitor DNA-PK-IN-12 is the focus, quantitative data from another well-characterized DNA-PK inhibitor, NU7441, is presented as a representative example of the expected effects.
Mechanism of Action: DNA-PK in Cell Cycle Regulation
DNA-PK's role in cell cycle control is intricately linked to the DNA damage response (DDR) pathway. Upon DNA damage, sensor proteins like the MRN complex (Mre11-Rad50-Nbs1) recruit and activate ATM (Ataxia Telangiectasia Mutated).[3] ATM, in turn, can phosphorylate a host of downstream targets to initiate cell cycle arrest. DNA-PK also plays a role in this signaling cascade, particularly in the G2/M checkpoint.[4][5]
Inhibition of DNA-PK disrupts the repair of DSBs, leading to the persistent activation of checkpoint kinases such as Chk1 and Chk2.[6] These kinases then phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. For instance, inactivation of Cdc25C prevents the activation of the Cdk1/Cyclin B complex, leading to a G2/M arrest.[4] Furthermore, the DDR pathway can stabilize and activate the tumor suppressor p53, which can induce the expression of the CDK inhibitor p21, leading to a G1 arrest.[7]
The following diagram illustrates the signaling pathway leading to cell cycle arrest upon DNA-PK inhibition.
Quantitative Data Presentation
The following tables summarize the effects of the DNA-PK inhibitor NU7441 on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry. This data is representative of the type of results expected when analyzing a potent DNA-PK inhibitor.
Table 1: Effect of NU7441 on Cell Cycle Distribution in Colorectal Cancer Cell Lines [8]
| Cell Line (p53 status) | Treatment (1 µM NU7441, 16h) | % G1 Phase | % S Phase | % G2/M Phase |
| LoVo (wild-type) | Control | 45 | 43 | 12 |
| NU7441 | 70 | 12 | 18 | |
| SW620 (mutant) | Control | 52 | 38 | 10 |
| NU7441 | 60 | 29 | 11 |
Table 2: Effect of NU7441 in Combination with Ionizing Radiation (IR) on Cell Cycle Distribution in HepG2 Liver Cancer Cells
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 | 24.1 | 10.5 |
| NU7441 | 63.2 | 25.8 | 11.0 |
| IR | 45.1 | 15.3 | 39.6 |
| NU7441 + IR | 35.8 | 10.2 | 54.0 |
Data is illustrative and compiled from representative studies. Actual percentages may vary depending on the cell line, inhibitor concentration, and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution by flow cytometry following treatment with a DNA-PK inhibitor.
Materials
-
Cell line of interest
-
Complete cell culture medium
-
DNA-PK inhibitor (e.g., this compound)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Protocol
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare the desired concentrations of the DNA-PK inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
If investigating synergistic effects, treat cells with a DNA-damaging agent (e.g., ionizing radiation, etoposide) in the presence or absence of the DNA-PK inhibitor.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of 70%.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (final concentration 50 µg/mL) and RNase A (final concentration 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events per sample.
-
Measure the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Use software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The analysis of cell cycle distribution is a fundamental method for characterizing the cellular response to DNA-PK inhibitors. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of compounds like this compound on cell cycle progression. By understanding how these inhibitors modulate the cell cycle, scientists can gain valuable insights into their mechanism of action and potential therapeutic applications in cancer treatment.
References
- 1. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation in Cold-Adapted Species: Implications for Genome Stability and Molecular Network Perspective [mdpi.com]
- 4. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 5. DNA-PK-Dependent G2 Checkpoint Revealed Following Knockdown of ATM in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of combined DNA repair inhibition and G2 checkpoint inhibition on cell cycle progression after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
DNA-PK-IN-12 solubility and stability issues
Welcome to the technical support center for DNA-PK-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective DNA-PK inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK plays a crucial role in the non-homologous end-joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting the kinase activity of DNA-PK, this compound prevents the repair of DSBs, which can lead to cell cycle arrest and apoptosis in cancer cells, thereby sensitizing them to DNA-damaging agents like radiation and chemotherapy.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store the solid compound and stock solutions of this compound under the following conditions:
| Storage Condition | Shelf Life |
| Solid Compound (Room Temperature) | Varies; refer to the supplier's datasheet. |
| Stock Solution in DMSO (-20°C) | 1 month[1] |
| Stock Solution in DMSO (-80°C) | 6 months[1] |
Q3: What is the solubility of this compound in common solvents?
This compound, like many kinase inhibitors, has limited aqueous solubility. Its solubility in common laboratory solvents is summarized below.
| Solvent | Concentration | Comments |
| DMSO | ≥ 2 mg/mL (~4.76 mM) | Heating to 60°C and sonication may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | Not specified | Generally, kinase inhibitors have lower solubility in ethanol compared to DMSO. |
| PBS (pH 7.2) | Low | Expected to have very low solubility. Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Medium | Low | Direct dissolution is not recommended. Dilute from a high-concentration DMSO stock. |
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium at 37°C has not been extensively reported. As a general precaution for compounds with limited stability, it is advisable to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. Avoid prolonged incubation of the compound in media before adding it to the cells.
Troubleshooting Guides
Issue 1: Precipitate Formation When Diluting DMSO Stock in Aqueous Buffer or Cell Culture Medium
This is a common issue for poorly soluble compounds like this compound.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Use a higher concentration DMSO stock: This allows for a greater dilution factor, keeping the final DMSO concentration low while minimizing the chance of precipitation. - Stepwise Dilution: Instead of a single large dilution, try serial dilutions in your aqueous buffer or medium. - Vortexing during dilution: Vigorously vortex the aqueous solution while adding the DMSO stock to promote rapid mixing and prevent localized high concentrations of the compound. - Warm the aqueous solution: Gently warming the buffer or medium to 37°C before adding the DMSO stock can sometimes improve solubility. |
| Final DMSO Concentration Too High | - Aim for a final DMSO concentration of ≤ 0.1% in your cell culture experiments to minimize solvent-induced toxicity.[2] |
| Compound Adsorption to Plasticware | - Use low-adhesion microcentrifuge tubes and pipette tips. |
Issue 2: Lack of Expected Biological Activity or Inhibition of DNA-PK
If you do not observe the expected cellular effects or inhibition of DNA-PK activity, consider the following possibilities.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Improper Storage: Ensure the solid compound and DMSO stocks are stored at the recommended temperatures.[1] Avoid repeated freeze-thaw cycles of the stock solution. - Instability in Working Solution: Prepare fresh dilutions in aqueous buffers or cell culture medium immediately before use. |
| Precipitation of the Compound | - Visually inspect your working solutions for any signs of precipitation. If present, refer to the troubleshooting guide for precipitate formation. |
| Suboptimal Assay Conditions | - For in vitro kinase assays: Ensure the ATP concentration is appropriate for the assay format and the specific research question. High ATP concentrations can compete with ATP-competitive inhibitors. - For cellular assays: The effective concentration of the inhibitor in a complex cellular environment might be lower than in a purified system. Consider a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| Cellular Resistance Mechanisms | - Cells may utilize alternative DNA repair pathways to compensate for the inhibition of NHEJ. Consider investigating the status of other DNA repair pathways, such as homologous recombination. |
Issue 3: Inconsistent Results in Western Blotting for DNA-PK Pathway Proteins
When assessing the effect of this compound on downstream signaling, inconsistent western blot results can be frustrating.
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | - Use validated antibodies specific for the phosphorylated and total forms of your target proteins. |
| Protein Degradation | - Prepare cell lysates with appropriate protease and phosphatase inhibitor cocktails to preserve the phosphorylation status of your proteins of interest. |
| Low Abundance of Phosphorylated Target | - DNA-PK autophosphorylation and the phosphorylation of its substrates can be transient. Optimize the timing of cell lysis after treatment with DNA-damaging agents and/or this compound. |
| General Western Blotting Issues | - Refer to comprehensive western blotting troubleshooting guides for issues related to protein transfer, blocking, antibody incubation, and signal detection.[3][4][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the required amount of this compound solid.
-
Add anhydrous DMSO to achieve a high concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be warmed to 60°C and sonicated.[1]
-
Aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes and store at -80°C.[1]
-
-
Prepare Working Solutions:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
For cell-based assays, perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.[2]
-
For in vitro kinase assays, dilute the DMSO stock in the appropriate kinase reaction buffer.
-
Protocol 2: Cellular Treatment with this compound
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, prepare fresh working solutions of this compound in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment duration.
-
If co-treating with a DNA-damaging agent (e.g., etoposide, ionizing radiation), the timing of this compound addition (pre-treatment, co-treatment, or post-treatment) should be optimized based on the experimental design.
-
Following treatment, proceed with downstream applications such as cell viability assays, western blotting, or immunofluorescence.
Protocol 3: In Vitro DNA-PK Kinase Assay (Luminescent-Based)
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Prepare Reagents:
-
DNA-PK enzyme
-
DNA-PK substrate (e.g., a p53-derived peptide)
-
Kinase reaction buffer
-
This compound and control compounds diluted in kinase buffer
-
ATP solution
-
Luminescent kinase assay detection reagent (e.g., ADP-Glo™)
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the DNA-PK enzyme, substrate, and reaction buffer.
-
Add the desired concentrations of this compound or control compounds.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader. The signal will be proportional to the amount of ADP produced and thus indicative of DNA-PK activity.
-
Visualizations
Caption: DNA-PK Signaling in the NHEJ Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. blog.addgene.org [blog.addgene.org]
How to dissolve DNA-PK-IN-12 for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and utilizing the DNA-PK inhibitor, DNA-PK-IN-12, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the maximum recommended concentration of DMSO for in vitro cell culture experiments?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. However, some cell lines may tolerate up to 0.5% DMSO. It is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Solid this compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and subsequent dilution to a working concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution. The molar mass of this compound (C23H23N5O3) is 417.46 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the DMSO stock solution into pre-warmed cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: Add the stock solution to the medium/buffer and mix immediately by gentle pipetting or inversion. Avoid adding the aqueous solution directly to the concentrated DMSO stock, as this can cause precipitation.
-
Ensure the final DMSO concentration in the working solution is compatible with your cell line (ideally ≤ 0.1%).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | ≥ 2 mg/mL (≥ 4.76 mM) | Ultrasonic and warming to 60°C may be required. Using new, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[1] |
| Aqueous Buffer (e.g., PBS) | Poor | DNA-PK inhibitors generally have poor aqueous solubility.[2][3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/media | - The compound's solubility limit in the aqueous solution has been exceeded.- The stock solution was not at room temperature before dilution.- The aqueous solution was added directly to the concentrated DMSO stock. | - Perform a serial dilution, gradually decreasing the DMSO concentration.- Ensure the stock solution is completely thawed and at room temperature.- Add the DMSO stock solution dropwise to the gently vortexing aqueous solution. |
| Cloudiness or precipitation in the stock solution | - The compound has come out of solution during storage.- The DMSO used was not anhydrous and has absorbed moisture. | - Warm the stock solution to 60°C and vortex or sonicate until the compound redissolves.- Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Re-verify calculations and pipetting accuracy. |
| Cell toxicity observed in vehicle control | - The final DMSO concentration is too high for the specific cell line. | - Perform a dose-response curve for DMSO to determine the maximum tolerated concentration for your cells.- Reduce the final DMSO concentration to ≤ 0.1% if possible. |
Mandatory Visualizations
DNA-PK Signaling Pathway
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.
Caption: DNA-PK signaling in non-homologous end joining (NHEJ).
Experimental Workflow for Preparing this compound
This workflow diagram provides a visual guide to the preparation of this compound for in vitro experiments.
Caption: Workflow for this compound solution preparation.
References
Technical Support Center: Troubleshooting the DNA-PK Inhibitor NU7441
Disclaimer: Due to limited specific information available for "DNA-PK-IN-12," this technical support guide focuses on a well-characterized and representative DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 . The principles and troubleshooting advice provided here are generally applicable to other ATP-competitive DNA-PK inhibitors.
This guide is intended for researchers, scientists, and drug development professionals using NU7441 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NU7441?
A1: NU7441 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of downstream substrates.[3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][4] By inhibiting DNA-PK, NU7441 effectively blocks this repair pathway.[4][5]
Q2: What are the known off-target effects of NU7441?
A2: While NU7441 is highly selective for DNA-PK, it can inhibit other related kinases at higher concentrations.[1] Notably, it has been shown to inhibit the mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K) with significantly lower potency compared to DNA-PK.[1][6] It is crucial to use the lowest effective concentration to minimize these off-target effects.
Q3: In which experimental applications is NU7441 commonly used?
A3: NU7441 is widely used to:
-
Sensitize cancer cells to DNA-damaging agents like ionizing radiation and topoisomerase inhibitors (e.g., doxorubicin, etoposide).[1][4][7][8]
-
Study the role of the NHEJ pathway in DNA repair.[2]
-
Enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) by suppressing the competing NHEJ pathway.[1][6]
Q4: How should I prepare and store NU7441 stock solutions?
A4: NU7441 is typically supplied as a crystalline solid.[6] For stock solutions, dissolve it in an appropriate solvent like DMSO.[9] Store the stock solution at -20°C for long-term stability.[6] Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium or assay buffer. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low potentiation of DNA-damaging agents (e.g., radiation, chemotherapy). | 1. Suboptimal concentration of NU7441: The concentration may be too low to effectively inhibit DNA-PK. 2. Inappropriate timing of administration: The inhibitor might not be present when DNA damage and repair are occurring. 3. Cell line resistance: The cell line may have alternative DNA repair pathways or inherent resistance mechanisms. 4. Degradation of NU7441: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response experiment: Determine the optimal concentration of NU7441 for your specific cell line and experimental conditions. IC50 values for DNA-PK inhibition in cells are typically in the range of 0.17-0.25 μM.[8] 2. Optimize the treatment schedule: Typically, cells are pre-incubated with NU7441 for 1 hour before inducing DNA damage and the inhibitor is kept in the media for a further 16-24 hours.[1][10] 3. Use a DNA-PK-deficient cell line as a negative control: For example, M059J cells can be used to confirm that the observed effects are DNA-PK dependent.[11] 4. Prepare fresh stock solutions: Ensure proper storage of NU7441 at -20°C and prepare fresh dilutions for each experiment.[6] |
| Unexpected cytotoxicity in the absence of DNA-damaging agents. | 1. High concentration of NU7441: The concentration used may be too high, leading to off-target effects or general toxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Cell line sensitivity: Some cell lines may be particularly sensitive to DNA-PK inhibition even without exogenous DNA damage. | 1. Titrate NU7441 concentration: Determine the maximum non-toxic concentration for your cell line. 2. Include a vehicle control: Ensure the final concentration of the solvent in your experiments is consistent across all conditions and is not causing toxicity. 3. Assess baseline DNA damage: Your cell line may have high endogenous levels of DNA damage, making it more susceptible to DNA-PK inhibition. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell confluence, passage number, or media composition can affect experimental outcomes. 2. Inconsistent timing of treatments: Variations in the timing of inhibitor addition and DNA damage induction can lead to inconsistent results. 3. Instability of NU7441 in media: The inhibitor may not be stable in cell culture media for extended periods. | 1. Standardize cell culture protocols: Use cells at a consistent confluence and within a defined passage number range. 2. Maintain a strict experimental timeline: Use timers to ensure consistent incubation times. 3. Refresh media with inhibitor: For long-term experiments, consider refreshing the media containing NU7441. |
| No decrease in phosphorylated DNA-PKcs (pS2056) levels after treatment. | 1. Ineffective NU7441 concentration: The concentration may be insufficient to inhibit autophosphorylation. 2. Poor antibody quality: The antibody used for Western blotting may not be specific or sensitive enough. 3. Issues with Western blot protocol: Suboptimal sample preparation or blotting technique can lead to poor results. | 1. Increase NU7441 concentration: Use a concentration known to inhibit DNA-PKcs autophosphorylation (e.g., 1-10 µM).[4] 2. Validate your antibody: Use positive and negative controls (e.g., irradiated vs. non-irradiated cells, DNA-PK proficient vs. deficient cell lines) to validate your antibody. 3. Optimize your Western blot protocol for phosphoproteins: Use phosphatase inhibitors during lysate preparation and block with BSA instead of milk.[12][13] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of NU7441 against its primary target and known off-target kinases.
| Kinase | IC50 (nM) | Reference(s) |
| DNA-PK | 14 | [1][6] |
| mTOR | 1,700 | [1] |
| PI3K | 5,000 | [1][6] |
| ATM | >100,000 | [9] |
| ATR | >100,000 | [9] |
Key Experimental Protocols
Western Blot for Phosphorylated DNA-PKcs (Ser2056)
This protocol is for assessing the inhibition of DNA-PKcs autophosphorylation by NU7441.
Materials:
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibody against phospho-DNA-PKcs (Ser2056).
-
Primary antibody against total DNA-PKcs.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and grow to desired confluence.
-
Pre-treat cells with NU7441 (e.g., 1-10 µM) or vehicle control for 1 hour.
-
Induce DNA damage (e.g., 5-10 Gy ionizing radiation) and incubate for the desired time (e.g., 1 hour).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Clear lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-DNA-PKcs (S2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total DNA-PKcs for loading control.
Cell Viability Assay (e.g., WST-1 or CCK-8)
This protocol is for determining the effect of NU7441 on cell viability, alone or in combination with a cytotoxic agent.
Materials:
-
96-well cell culture plates.
-
Cell culture medium.
-
NU7441 and cytotoxic agent of choice.
-
WST-1 or CCK-8 reagent.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of NU7441, the cytotoxic agent, or a combination of both. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 48-72 hours).[14][15]
-
Add WST-1 or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
For combination studies, isobologram analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.[4]
Visualizations
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of NU7441.
Caption: A logical workflow for troubleshooting common issues in experiments involving NU7441.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-gems.com [bio-gems.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shift in G1-Checkpoint from ATM-Alone to a Cooperative ATM Plus ATR Regulation with Increasing Dose of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. huejmp.vn [huejmp.vn]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DNA-PK-IN-12 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use DNA-PK-IN-12 while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are often reliant on this repair pathway.
Q2: I've noticed a significant difference between the reported in vitro IC50 for DNA-PK inhibition and the IC50 for cell growth inhibition. Why is that?
A2: It is common to observe a disparity between the biochemical (enzymatic) IC50 and the cellular (cell growth) IC50 for a kinase inhibitor. For this compound, the reported IC50 for DNA-PK enzymatic activity is 0.1 nM, while the IC50 for Hct116 cell growth inhibition is 33.28 μM[1]. Several factors contribute to this difference:
-
Cellular Permeability: The compound needs to cross the cell membrane to reach its intracellular target.
-
Intracellular ATP Concentration: this compound is an ATP-competitive inhibitor. The high intracellular concentration of ATP can compete with the inhibitor for binding to DNA-PK, requiring a higher concentration of the inhibitor to achieve the same level of inhibition as in a cell-free enzymatic assay.
-
Efflux Pumps: Cells may actively pump the inhibitor out, reducing its intracellular concentration.
-
Off-Target Effects: At higher concentrations, the inhibitor might affect other kinases or cellular processes, contributing to cytotoxicity.
-
Cellular Repair Mechanisms: Cells have multiple redundant pathways for DNA repair. Inhibition of one pathway might be compensated by others, requiring a higher inhibitor concentration to induce cell death.
Q3: At what concentration should I start my experiments with this compound?
A3: The optimal concentration of this compound depends on your experimental goals and the cell line you are using.
-
For selective DNA-PK inhibition without significant cytotoxicity: Start with a concentration range of 1-100 nM. This range is based on the enzymatic IC50 and is likely to inhibit DNA-PK without causing widespread cell death in most cell lines.
-
To induce cytotoxicity or for anti-proliferative studies: A wider concentration range, from 1 µM up to 50 µM, may be necessary, as suggested by the cell growth inhibition IC50 in Hct116 cells[1].
It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration for your application.
Q4: What are the potential off-target effects of this compound?
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as a structurally related but inactive compound, if available.
-
Consult literature for selectivity profiles of structurally similar DNA-PK inhibitors.
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| Cell line is highly sensitive to DNA-PK inhibition. | Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the precise cytotoxic threshold for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.1% for DMSO). Run a vehicle-only control. |
| Incorrect inhibitor concentration. | Verify the stock solution concentration and perform fresh dilutions. |
| Extended incubation time. | Reduce the incubation time. Cytotoxicity is often time-dependent. |
Issue 2: My results are not reproducible.
| Possible Cause | Suggested Solution |
| Inconsistent cell density at the time of treatment. | Ensure that you seed the same number of cells for each experiment and that they are in the logarithmic growth phase when you add the inhibitor. |
| Variability in inhibitor preparation. | Prepare a fresh stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. |
| Cell culture conditions. | Maintain consistent cell culture conditions, including medium, supplements, temperature, and CO2 levels. |
Issue 3: I am not observing the expected level of DNA-PK inhibition.
| Possible Cause | Suggested Solution |
| Insufficient inhibitor concentration. | Gradually increase the concentration of this compound. Remember the significant difference between the enzymatic and cellular IC50s. |
| Inhibitor degradation. | Ensure proper storage of the inhibitor stock solution as recommended by the supplier (e.g., at -20°C or -80°C). |
| Assay to measure DNA-PK activity is not sensitive enough. | Use a reliable method to assess DNA-PK activity, such as Western blotting for phosphorylated DNA-PK substrates (e.g., phospho-DNA-PKcs at Ser2056). |
Data Summary
Table 1: Reported IC50 Values for this compound
| Target/Process | IC50 Value | Cell Line/System |
| DNA-PK (enzymatic activity) | 0.1 nM | Cell-free in vitro assay |
| Cell Growth / Colony Formation | 33.28 µM | Hct116 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using MTT Assay
This protocol helps establish the concentration range of this compound that can be used for inhibiting DNA-PK without causing significant cell death.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Plot the cell viability (%) against the inhibitor concentration to determine the IC50 value and the non-toxic concentration range.
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of plasma membrane integrity loss.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.
-
Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Detecting Apoptosis using Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and a viability dye (like Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: DNA-PK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining Optimal Concentration.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
Common experimental problems with DNA-PK inhibitors
Welcome to the technical support center for DNA-dependent protein kinase (DNA-PK) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Inhibitor Handling and Storage
Question: My DNA-PK inhibitor is not dissolving properly. What can I do?
Answer: Poor aqueous solubility is a common issue with many DNA-PK inhibitors.[1][2] Here are some steps to improve solubility:
-
Consult the Datasheet: Always begin by checking the manufacturer's instructions for the recommended solvent. Most inhibitors are soluble in organic solvents like DMSO.
-
Use of Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10-50 mM in 100% DMSO).[3] Subsequent dilutions into aqueous buffers for your experiments should be done carefully to avoid precipitation.
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound in the initial organic solvent.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation from repeated temperature changes.[4]
-
Consider Newer Analogs: Newer generations of DNA-PK inhibitors have been developed with improved solubility profiles.[5][6]
Question: How should I store my DNA-PK inhibitor stock solution?
Answer: For long-term stability, store inhibitor stock solutions at -20°C or -80°C.[3] Ensure the vials are tightly sealed to prevent evaporation of the solvent and exposure to moisture.
In Vitro Kinase Assays
Question: I am seeing high background or inconsistent results in my in vitro DNA-PK kinase assay. What are the possible causes?
Answer: Inconsistent results in kinase assays can stem from several factors. Here's a troubleshooting guide:
-
Enzyme Activity: Ensure the DNA-PK enzyme is active. Use a positive control to verify its function. The activity of DNA-PK is dependent on the presence of double-stranded DNA (dsDNA) ends.[7][8]
-
ATP Concentration: The concentration of ATP can significantly impact inhibitor IC50 values, as many DNA-PK inhibitors are ATP-competitive.[9] Use an ATP concentration that is at or near the Km of the enzyme for ATP.
-
Buffer Composition: The kinase buffer should be optimized for DNA-PK activity. A typical buffer includes Tris-HCl, MgCl2, BSA, and DTT.[10]
-
Substrate Quality: Ensure the peptide or protein substrate is of high quality and not degraded. A commonly used substrate is a p53-based peptide.[11]
-
Assay Linearity: Confirm that your assay is within the linear range concerning time and enzyme concentration. Run preliminary experiments to determine the optimal incubation time and enzyme amount.
Question: My inhibitor shows a lower potency (higher IC50) than expected. Why might this be?
Answer:
-
High ATP Concentration: As mentioned, high ATP levels in the assay can compete with ATP-competitive inhibitors, leading to an apparent decrease in potency.
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Assay System: The specific assay format (e.g., ADP-Glo, LanthaScreen) can influence the measured IC50.[3][10] Ensure you are comparing your results to data generated using a similar system.
Cell-Based Assays
Question: I am not observing the expected increase in DNA damage (e.g., γH2AX foci) after treating cells with a DNA-damaging agent and a DNA-PK inhibitor. What could be the issue?
Answer:
-
Inhibitor Concentration and Incubation Time: The concentration of the inhibitor may be too low, or the pre-incubation time before adding the DNA-damaging agent may be insufficient. Perform a dose-response and time-course experiment to optimize these parameters.
-
Cell Line Specifics: The cellular context matters. Some cell lines may have inherent resistance mechanisms or express lower levels of DNA-PK.[12] It's crucial to use cell lines with functional DNA-PK for these assays (e.g., MO59K) and compare them to deficient lines (e.g., MO59J) as a control.[13]
-
Timing of Analysis: The peak of γH2AX foci formation occurs within minutes to a few hours after DNA damage induction.[14] Ensure you are analyzing the cells at an appropriate time point.
-
Off-Target Effects: Some inhibitors may have off-target effects that could confound the results.[15] For example, some DNA-PK inhibitors also show activity against other PI3K-related kinases like mTOR and PI3K itself.[16][17]
Question: My DNA-PK inhibitor is causing unexpected cytotoxicity even without a DNA-damaging agent. Why is this happening?
Answer:
-
High Inhibitor Concentration: The concentration used might be too high, leading to off-target effects or general cellular toxicity. Determine the inhibitor's IC50 for cell viability as a single agent.
-
Synthetic Lethality: In some cancer cell lines with specific genetic backgrounds (e.g., ATM deficiency), DNA-PK inhibitors can induce cell death as a single agent through synthetic lethality.[17]
-
Solvent Toxicity: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is not toxic to the cells (typically <0.5%).
Quantitative Data Summary
Table 1: Potency of Common DNA-PK Inhibitors
| Inhibitor | Target(s) | DNA-PK IC50 (nM) | Notes |
| NU7441 | DNA-PK | 13 | Potent and selective, but has poor solubility and pharmacokinetic properties.[6][17] |
| AZD7648 | DNA-PK | ~0.6 | A potent and selective inhibitor used in clinical trials. |
| M3814 | DNA-PK | ~2.3 | Another clinically investigated potent and selective inhibitor. |
| KU-0060648 | DNA-PK, PI3K | 8.6 | Dual inhibitor with improved solubility compared to NU7441.[6] |
| LY294002 | PI3K, DNA-PK | 1400 | A non-specific inhibitor, also targets PI3K.[1][16] |
| Wortmannin | PI3K, DNA-PK | 16 | A non-specific, covalent inhibitor of the PI3K family. |
| DA-143 | DNA-PK | 2.5 | A novel inhibitor with enhanced aqueous solubility compared to NU7441.[5][18] |
Table 2: Solubility of Selected DNA-PK Inhibitors
| Inhibitor | Solubility in PBS (pH 7.2) |
| NU7441 | < 1 µg/mL |
| DA-143 | ~ 10 µg/mL |
Note: Data for DA-143 and NU7441 solubility is derived from turbidimetric measurements.[5]
Experimental Protocols
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[10]
Materials:
-
DNA-PK enzyme[8]
-
DNA-PK Activation Buffer (containing dsDNA)
-
DNA-PK Peptide Substrate[8]
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[10]
-
DNA-PK Inhibitor
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Prepare the inhibitor dilutions at the desired concentrations. It's recommended to perform initial dilutions in 100% DMSO to avoid solubility issues.[3]
-
Add 2.5 µL of the inhibitor solution (or DMSO for control) to the assay wells.
-
Prepare the kinase reaction mix containing DNA-PK enzyme and DNA-PK Activation Buffer in kinase buffer. Add 2.5 µL of this mix to the wells.
-
Prepare the substrate/ATP mix containing the DNA-PK peptide substrate and ATP in kinase buffer.
-
Start the reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[10]
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.[10]
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus the kinase activity.
Western Blot for DNA-PK Pathway Activation
This protocol allows for the detection of DNA-PKcs and phosphorylation of its downstream targets, such as autophosphorylation at S2056.
Materials:
-
Cell culture reagents
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
DNA-PK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNA-PKcs, anti-phospho-DNA-PKcs S2056, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with the DNA-PK inhibitor for a specified time (e.g., 1-2 hours) before adding the DNA-damaging agent. Incubate for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[4][19] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[19]
Quantification of DNA Double-Strand Breaks (γH2AX Immunofluorescence)
This assay quantifies DNA double-strand breaks by detecting the phosphorylation of histone H2AX.[14]
Materials:
-
Cells grown on coverslips or in microplates
-
DNA-damaging agent
-
DNA-PK inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with the DNA-PK inhibitor and/or DNA-damaging agent as described in the western blot protocol.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in foci indicates an increase in DNA double-strand breaks.[14]
Visualizations
Caption: DNA-PK signaling in NHEJ and the mechanism of its inhibition.
Caption: Workflow for γH2AX immunofluorescence to quantify DNA damage.
Caption: Troubleshooting logic for cellular assays with DNA-PK inhibitors.
References
- 1. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. DNA-Dependent Protein Kinase [promega.com]
- 9. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-PKcs Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
- 15. icr.ac.uk [icr.ac.uk]
- 16. selleckchem.com [selleckchem.com]
- 17. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 18. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.origene.com [cdn.origene.com]
Technical Support Center: Optimizing In Vivo Performance of DNA-PK Inhibitors
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) address the common challenge of metabolic instability for small molecule DNA-dependent protein kinase (DNA-PK) inhibitors. As specific data for "DNA-PK-IN-12" is not publicly available, this guide utilizes the well-characterized DNA-PK inhibitor NU7441 as a representative example. The principles and methodologies described are broadly applicable to the development of other DNA-PK inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and solutions for issues researchers may encounter when investigating the in vivo metabolic stability of DNA-PK inhibitors.
Q1: My DNA-PK inhibitor shows excellent potency in vitro but has poor efficacy in animal models. What could be the underlying cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to unfavorable pharmacokinetic (PK) properties, with metabolic instability being a primary contributor. Rapid metabolism in the liver or other tissues can lead to low drug exposure at the tumor site, diminishing the therapeutic effect. It is crucial to profile the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound. For instance, preclinical studies with the DNA-PK inhibitor NU7441 have highlighted challenges such as rapid blood clearance and poor oral bioavailability, which can limit its in vivo efficacy despite its high potency.[1]
Q2: How can I determine if my DNA-PK inhibitor is metabolically unstable?
A2: A standard first step is to perform an in vitro microsomal stability assay. This assay measures the rate at which your compound is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.[2] A short half-life or high intrinsic clearance in this assay suggests that the compound is likely to be rapidly cleared in vivo. Further assessments can be conducted using hepatocytes, which provide a more comprehensive view of Phase I and Phase II metabolism.[2]
Q3: My compound is rapidly cleared in the microsomal stability assay. What are the next steps to improve its metabolic stability?
A3: To improve metabolic stability, it's essential to identify the "metabolic hotspots" on your molecule—the specific sites that are susceptible to enzymatic degradation. This can be achieved through metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS). Once the labile sites are known, medicinal chemists can employ several strategies to block or modify these positions to hinder metabolism. Common approaches include:
-
Deuteration: Replacing hydrogen atoms with deuterium at the metabolic hotspot can slow down CYP-mediated metabolism due to the kinetic isotope effect.
-
Introduction of blocking groups: Placing bulky or electron-withdrawing groups near the metabolic hotspot can sterically hinder enzyme access.
-
Scaffold hopping or ring modification: Altering the core structure of the molecule can change its interaction with metabolic enzymes.
Q4: I am observing high variability in the plasma concentrations of my DNA-PK inhibitor in my animal studies. What could be the reasons?
A4: High inter-individual variability in plasma exposure can stem from several factors:
-
Formulation issues: Poor solubility of the compound can lead to inconsistent absorption, especially with oral administration. The DNA-PK inhibitor NU7441, for example, has poor aqueous solubility.[3]
-
Genetic polymorphisms: Variations in the expression and activity of metabolic enzymes (e.g., CYPs) among individual animals can lead to different rates of metabolism.
-
Drug-drug interactions: If co-administering other agents, they may induce or inhibit the metabolic enzymes responsible for clearing your DNA-PK inhibitor.[4]
-
Food effects: The presence or absence of food can significantly alter the absorption of some compounds.
Q5: What strategies can be employed to enhance the in vivo exposure of a metabolically unstable DNA-PK inhibitor for proof-of-concept studies?
A5: While medicinal chemistry efforts are underway to improve the compound's intrinsic stability, several formulation and dosing strategies can be used to boost exposure in the short term:
-
Pharmacokinetic boosters: Co-administration with a compound that inhibits the primary metabolizing enzyme can increase the plasma concentration and half-life of your inhibitor. For example, ritonavir or cobicistat are potent inhibitors of CYP3A4, a major drug-metabolizing enzyme.[5]
-
Alternative routes of administration: If poor oral bioavailability is the issue, switching to intravenous (IV) or intraperitoneal (IP) administration can ensure the compound reaches systemic circulation.
-
Advanced formulations: Utilizing formulations such as lipid-based nanoparticles or cyclodextrin complexes can improve solubility and absorption.
Quantitative Data Summary: In Vivo Performance of NU7441
The following table summarizes key in vivo pharmacokinetic and efficacy data for the DNA-PK inhibitor NU7441 from a study using mice bearing SW620 human colon cancer xenografts.[6]
| Parameter | Route of Administration | Dose | Observation | Citation |
| Tumor Concentration | Intraperitoneal (IP) | 10 mg/kg | Tumor concentrations sufficient for in vitro chemopotentiation were maintained for at least 4 hours. | [6] |
| Plasma Concentration | Intravenous (IV) | 10 mg/kg | Peak plasma concentration (Cmax) of ~5 µM. | [7] |
| Efficacy | Intraperitoneal (IP) | 10 mg/kg (in combination with etoposide) | Increased etoposide-induced tumor growth delay by 2-fold. | [6] |
| Toxicity | Intraperitoneal (IP) | 10 mg/kg (in combination with etoposide) | Did not exacerbate etoposide toxicity to unacceptable levels. | [6] |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a DNA-PK inhibitor using liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction termination
-
Control compounds (one high clearance, one low clearance)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test compound and control compounds in DMSO.
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Include a control reaction without the NADPH regenerating system to account for non-enzymatic degradation.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a DNA-PK inhibitor following a single dose in mice.
Materials:
-
Test compound (e.g., this compound)
-
Appropriate vehicle for formulation (e.g., saline, PEG400/water)
-
Male or female mice (e.g., C57BL/6 or CD-1)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Methodology:
-
Formulate the test compound in a suitable vehicle.
-
Divide the mice into groups for different routes of administration (e.g., IV and oral).
-
Administer a single dose of the compound to each mouse.
-
At specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality control samples.
-
Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), half-life (t½), and bioavailability (for oral dosing).[8]
Visualizations
Below are diagrams illustrating the DNA-PK signaling pathway and a typical experimental workflow for assessing metabolic stability.
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Caption: Experimental workflow for assessing metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in DNA-PK-IN-12 assays
Welcome to the technical support center for DNA-PK-IN-12. This resource is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells. It is often used to sensitize tumors to DNA-damaging agents like ionizing radiation or certain chemotherapies.[4][5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be stored at -80°C for up to six months. For short-term use, it can be stored at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for DNA-PK. However, like many kinase inhibitors, cross-reactivity with other members of the PI3K-related kinase (PIKK) family, such as mTOR, ATM, and ATR, may be observed at higher concentrations.[3][8] It is crucial to perform dose-response experiments and consider potential off-target effects when interpreting results. A summary of its kinase selectivity is provided below.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK |
| DNA-PK | 0.1 | 1x |
| PI3Kα | 5,000 | 50,000x |
| mTOR | 1,700 | 17,000x |
| ATM | >10,000 | >100,000x |
| ATR | >10,000 | >100,000x |
| PIM1 | 8,500 | 85,000x |
Q4: What are the expected cellular effects of this compound treatment?
A4: The primary cellular effect is the inhibition of DNA double-strand break repair.[2] When used in combination with a DNA-damaging agent (e.g., radiation, etoposide), you should expect to see:
-
Increased levels of DNA damage markers, such as γH2AX foci.[9][10]
-
Decreased cell viability and proliferation.
-
Cell cycle arrest, typically at the G2/M phase.[2]
-
Increased apoptosis or catastrophic mitosis.[11]
-
Reduced clonogenic survival.
As a monotherapy, its effects may be more pronounced in cancer cells with existing defects in other DNA repair pathways.[1]
Signaling Pathway Diagram
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ).
Troubleshooting Guide
Q5: I am not observing the expected sensitization of my cancer cells to radiation after treatment with this compound. What could be the issue?
A5: This is a common issue that can arise from several factors, ranging from experimental setup to the specific biology of your cell line. Follow this troubleshooting workflow to diagnose the problem.
Diagram: Troubleshooting Workflow for Lack of Efficacy
Caption: Logical workflow for troubleshooting lack of radiosensitization.
Detailed Steps:
-
Verify Inhibitor Integrity: Confirm that this compound has been stored correctly and that the DMSO stock is not expired. Improper storage can lead to degradation.
-
Optimize Concentration and Timing: The optimal concentration can vary significantly between cell lines. It is also critical to ensure the inhibitor is present when the DNA damage occurs.
-
Dose: Perform a dose-response matrix, testing a range of this compound concentrations (e.g., 1 nM to 10 µM) with a fixed dose of radiation. See Table 2 for examples.
-
Timing: The pre-incubation time before irradiation is crucial. A common starting point is 1-2 hours, but this may need optimization.
-
-
Validate Assay Performance: Ensure your cell viability or clonogenic survival assay is performing correctly. Use a positive control (another known DNA-PK inhibitor or a cell line known to be sensitive). Some assay reagents can interfere with test compounds.[12]
-
Assess Cell Line Characteristics:
-
DNA-PKcs Expression: Confirm that your cell line expresses the target protein, DNA-PKcs, via Western blot.
-
Alternative Repair Pathways: Cells proficient in Homologous Recombination (HR) may be less dependent on NHEJ for repair and thus less sensitive to DNA-PK inhibition.
-
Table 2: Example Sensitizer Enhancement Ratios (SER) for this compound
| Cell Line | Histology | This compound Conc. (nM) | Radiation Dose (Gy) | SER (at 50% survival) |
| HCT116 | Colon | 10 | 2, 4, 6, 8 | 1.8 |
| FaDu | H&N | 10 | 2, 4, 6, 8 | 2.1[5] |
| A549 | Lung | 10 | 2, 4, 6, 8 | 1.5 |
| U2OS | Bone | 10 | 2, 4, 6, 8 | 1.2 (HR proficient) |
Q6: My Western blot for phospho-DNA-PKcs (Ser2056) shows an increased signal after treatment with this compound, which is counterintuitive. Why is this happening?
A6: This is an excellent and frequently misunderstood observation. The phosphorylation of DNA-PKcs at the Ser2056 cluster is an autophosphorylation event that occurs upon its activation at a DNA break. However, this phosphorylation is also a prerequisite for its dissociation from the DNA, allowing the repair process to proceed.
By using an ATP-competitive inhibitor like this compound, you trap DNA-PKcs in its active conformation on the DNA, but block its catalytic activity. This can lead to an accumulation of DNA-PKcs at damage sites, which may still be phosphorylated by other kinases like ATM or result in a stabilized, yet inactive, phosphorylated form.[10] Therefore, you may see a persistent or even increased p-DNA-PKcs signal, which in this context, represents engaged but inhibited enzyme, not productive repair. A better readout for target engagement is a downstream functional assay, like a γH2AX assay.
Q7: I'm observing high toxicity or unexpected off-target effects even at low concentrations of this compound. What should I investigate?
A7: While this compound is selective, off-target effects or unexpected toxicity can occur.[5][13][14]
-
Check for PI3K/mTOR Pathway Inhibition: DNA-PK is part of the PIKK family, which also includes PI3K and mTOR.[3] At higher concentrations, you might be partially inhibiting these critical cell survival pathways. Perform a Western blot for downstream markers like p-AKT or p-S6K to check for off-target inhibition.
-
Assess Cell Line Sensitivity: Some cell lines may have a particular dependency on pathways that are weak off-targets of the inhibitor, leading to heightened sensitivity.
-
Consider Monotherapy Effects: DNA-PK itself has roles beyond canonical NHEJ, including in the regulation of cell metabolism and response to oxidative stress.[2][9] Inhibition could disrupt these processes, leading to toxicity independent of an external DNA damaging agent.
-
Review Literature for the Cell Line: Investigate if your chosen cell line has known mutations (e.g., in ATM or other DDR genes) that could create a synthetic lethal interaction with DNA-PK inhibition.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX Foci
This assay quantifies DNA double-strand breaks. An increase in γH2AX foci following treatment with a DNA-damaging agent should be potentiated by the addition of this compound.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
This compound and DNA-damaging agent (e.g., Etoposide or irradiation source).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI.
-
Mounting Medium.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach ~70% confluency at the time of the experiment.
-
Treatment: Pre-treat cells with this compound (or vehicle control) for 1-2 hours.
-
Induce Damage: Add the DNA-damaging agent or irradiate the cells.
-
Incubation: Incubate for the desired time post-damage (e.g., 1, 4, or 24 hours) to allow for foci formation.
-
Fixation: Wash cells twice with cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's recommendation. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using imaging software (e.g., ImageJ/Fiji).
Diagram: Experimental Workflow for γH2AX Assay
Caption: Step-by-step workflow for the γH2AX immunofluorescence assay.
References
- 1. Facebook [cancer.gov]
- 2. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. DNA repair protein DNA-PK protects PC12 cells from oxidative stress-induced apoptosis involving AKT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
Best practices for long-term storage of DNA-PK-IN-12
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of DNA-PK-IN-12.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for at least three years. For short-term storage, it can be kept at 4°C for up to two years.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL, though it may require ultrasonic treatment to fully dissolve. When preparing your stock solution, it is advisable to use freshly opened, anhydrous DMSO to minimize moisture absorption, which can impact solubility and stability.
Q3: How should I store the stock solution of this compound?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Q4: Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for extended periods. If you need to prepare a working solution in an aqueous buffer, it should be made fresh on the day of use. Any unused aqueous solution should be discarded and not stored for later use, as the compound's stability in aqueous media is limited.
Q5: Is this compound light-sensitive?
While specific data on the light sensitivity of this compound is limited, its chromenone core structure is found in some light-sensitive organic molecules. Therefore, as a precautionary measure, it is recommended to protect both the solid compound and its solutions from direct light exposure. Store the compound in amber vials or wrap containers in foil.
Troubleshooting Guide
Problem: My this compound has precipitated out of my stock solution in DMSO.
-
Possible Cause 1: Incorrect Storage Temperature. Storing the DMSO stock solution at a temperature higher than recommended (-20°C or -80°C) can lead to decreased solubility and precipitation.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Ensure proper storage temperatures are maintained moving forward.
-
-
Possible Cause 2: Moisture Absorption by DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound.
-
Solution: Use anhydrous, high-purity DMSO for preparing stock solutions. Always cap the vial tightly immediately after use. If you suspect moisture contamination, use a fresh vial of DMSO.
-
-
Possible Cause 3: Concentration is too high. Exceeding the solubility limit can cause precipitation.
-
Solution: If redissolving at a lower concentration is not an option, you may need to prepare a fresh stock solution at a concentration known to be stable.
-
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
-
Possible Cause: Poor Aqueous Solubility. this compound has limited solubility in aqueous solutions. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution.
-
Solution 1: Serial Dilution. Perform serial dilutions of your DMSO stock in DMSO to get closer to your final desired concentration before adding it to the aqueous buffer. This reduces the localized concentration shock.
-
Solution 2: Drop-wise Addition and Vortexing. Add the DMSO stock drop-wise to the aqueous buffer while continuously vortexing or stirring. This helps to disperse the compound more evenly and can prevent precipitation.
-
Solution 3: Use of a Surfactant. In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.1%), to the aqueous buffer can help to maintain the solubility of the compound. This should be tested for compatibility with your specific experimental setup.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Solvent |
| Solid (Powder) | -20°C | ≥ 3 years | N/A |
| Solid (Powder) | 4°C | ≤ 2 years | N/A |
| Stock Solution | -80°C | ≤ 6 months | DMSO |
| Stock Solution | -20°C | ≤ 1 month | DMSO |
| Working Solution | 4°C or Room Temp | Use immediately | Aqueous Buffer |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of solid and DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Carefully weigh the required amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Mandatory Visualization
Caption: Workflow for preparing and using this compound solutions.
Caption: A logical workflow for troubleshooting precipitation issues.
Avoiding precipitation of DNA-PK-IN-12 in culture media
Welcome to the technical support center for DNA-PK-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective DNA-PK inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and orally active inhibitor of the DNA-dependent protein kinase (DNA-PK) with an IC50 of 0.1 nM.[1][2] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for repairing DNA double-strand breaks (DSBs).[3][4][5][6] By inhibiting DNA-PK, this compound blocks the repair of DSBs, which can lead to cell cycle arrest and apoptosis in cancer cells, particularly in combination with DNA-damaging agents like chemotherapy or radiotherapy.[5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the solubility limits of this compound?
A3: The solubility of this compound in DMSO is approximately 2 mg/mL, which corresponds to 4.76 mM. Achieving this concentration may require ultrasonication and warming the solution to 60°C.[2] It is important to note that this compound, like many small molecule inhibitors, has low solubility in aqueous media.
Troubleshooting Guide: Preventing Precipitation in Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. The following guide provides systematic steps to diagnose and resolve this problem.
Problem: I observe a precipitate or cloudiness in my culture medium after adding this compound.
This is often due to the low aqueous solubility of the compound. Here’s how to troubleshoot:
Step 1: Verify Stock Solution Preparation
-
Correct Solvent: Ensure your stock solution was prepared using high-quality, anhydrous DMSO.
-
Complete Dissolution: Confirm that the compound is fully dissolved in DMSO before further dilution. As per the supplier's recommendation, this may require ultrasonication and gentle warming.[2]
Step 2: Optimize Dilution Technique
-
Serial Dilutions in DMSO: It is critical to perform serial dilutions of your concentrated stock solution in DMSO first, before adding it to your aqueous culture medium. Directly diluting a high-concentration DMSO stock into the medium is a common cause of precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Step 3: Adjust Final Working Concentration
-
Start with Lower Concentrations: If precipitation persists, try using a lower working concentration of this compound. The reported IC50 for Hct116 cell colony formation is 33.28 µM, but effective concentrations can vary between cell lines.[1][2]
-
Gradual Addition: When adding the diluted inhibitor to your culture medium, add it dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Step 4: Pre-warm Culture Media
-
Ensure your culture medium is at 37°C before adding the inhibitor. Adding a cold solution to a warm one can sometimes cause compounds to fall out of solution.
Step 5: Visual Inspection
-
After preparing your final working solution, let it sit for a few minutes and then visually inspect for any signs of precipitation. A microscope can be used to check for fine crystals that may not be visible to the naked eye.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| IC50 (Enzymatic Assay) | 0.1 nM | [1][2] |
| IC50 (Hct116 Cell Colony Formation) | 33.28 µM | [1][2] |
| Solubility in DMSO | 2 mg/mL (4.76 mM) | [2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Based on the molecular weight of this compound (420.47 g/mol ), weigh out the appropriate amount of the compound.
-
Add anhydrous DMSO to achieve a final concentration of 10 mM.
-
To aid dissolution, sonicate the solution in an ultrasonic bath and/or warm it to 37-60°C.[2] Ensure the vial is tightly capped to prevent evaporation.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
-
Store the Stock Solution:
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. For example, to achieve a final concentration of 10 µM in your culture, you might prepare a 10 mM stock, then a 1 mM intermediate stock in DMSO.
-
Add the appropriate volume of the final DMSO-diluted inhibitor to your pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.5%. For a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 1 mL of media for a final concentration of 10 µM), the final DMSO concentration will be 0.1%.
-
Protocol 2: Cell Viability Assay (General)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of working concentrations of this compound in your culture medium by diluting your intermediate DMSO stocks.
-
Include a "vehicle control" group that receives the same final concentration of DMSO as the highest concentration treatment group.
-
Also include an "untreated control" group that receives only fresh medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the controls.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assessing Cell Viability:
-
Use a suitable cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay. This typically involves adding the reagent to each well and incubating for a specific period.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings from the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value for your cell line.
-
Visualizations
Signaling Pathway of DNA-PK in Non-Homologous End Joining (NHEJ)
Caption: The role of DNA-PK in the NHEJ pathway and its inhibition by this compound.
Experimental Workflow for Using this compound
Caption: A typical experimental workflow for assessing the effect of this compound on cell viability.
Troubleshooting Logic for Precipitation Issues
Caption: A decision tree to troubleshoot precipitation of this compound in culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huejmp.vn [huejmp.vn]
- 6. jpp.krakow.pl [jpp.krakow.pl]
Validation & Comparative
A Preclinical Comparison of DNA-PK Inhibitors: Unveiling the Profile of M3814 (Peposertib)
In the landscape of targeted cancer therapies, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents such as radiotherapy and chemotherapy. This guide provides a detailed preclinical comparison of two such inhibitors, M3814 (peposertib) and DNA-PK-IN-12. While extensive data is available for M3814, a well-characterized clinical-stage inhibitor, a comprehensive search of publicly available scientific literature and databases did not yield any preclinical data for a compound specifically designated as "this compound". Therefore, this guide will focus on a detailed presentation of the preclinical profile of M3814, providing a framework for the evaluation of other DNA-PK inhibitors.
M3814, also known as peposertib, is a potent and selective, orally bioavailable small-molecule inhibitor of DNA-PK.[1][2][3][4][5] It is currently under clinical investigation for its ability to enhance the efficacy of various cancer treatments.[3][6][7]
Mechanism of Action: Targeting the DNA Damage Response
DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[5][8] Many cancer therapies, including radiation and certain chemotherapies, function by inducing DSBs in cancer cells.[1] By inhibiting the catalytic activity of DNA-PK, M3814 prevents the repair of these breaks, leading to an accumulation of DNA damage and subsequent cancer cell death.[3][4] Preclinical studies have demonstrated that M3814's inhibition of DNA-PK leads to increased levels of γ-H2AX, a marker of DNA double-strand breaks, in tumor cells.[8]
Caption: DNA-PK signaling pathway and the inhibitory action of M3814.
Quantitative Data Presentation
The following tables summarize the key preclinical data for M3814 (peposertib).
Table 1: In Vitro Potency and Selectivity of M3814
| Target | IC₅₀ (nM) | Kinase Panel Selectivity | Reference |
| DNA-PK | <3 | High selectivity over other PI3K family members | [1] |
| PI3K | Significantly lower potency | M3814 shows substantially greater potency against DNA-PK | [1] |
Table 2: Cellular Activity of M3814 in Preclinical Models
| Cell Line | Combination Agent | Effect | Reference |
| Multiple Cancer Cell Lines | Ionizing Radiation (IR) | Sensitizes cells to IR-induced cell death | [4] |
| HeLa (Cervical Cancer) | Ionizing Radiation (IR) | Potent cell death enhancer | [9] |
| Colon Cancer Cell Lines | Ionizing Radiation (IR) | Potentiates the effect of IR | [6][7] |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | Doxorubicin, Epirubicin, Etoposide | Synergistic antiproliferative activity | [10] |
| Synovial Sarcoma Cell Lines | Doxorubicin, Etoposide | Substantially decreased cell viability | [5] |
Table 3: In Vivo Efficacy of M3814 in Xenograft Models
| Xenograft Model | Combination Agent | Outcome | Reference |
| Human Colon Cancer | Ionizing Radiation (IR) | Complete tumor regression at non-toxic doses | [4] |
| Cervical Cancer (HeLa) | Ionizing Radiation (IR) | Significant reduction in tumor burden | [8] |
| Triple-Negative Breast Cancer (TNBC) | Pegylated Liposomal Doxorubicin (PLD) | Strong anti-tumor efficacy and tumor regression | [10] |
| Synovial Sarcoma (SYO-1) | Doxorubicin/PLD | Enhanced anti-tumor activity and tumor regression | [5] |
| Melanoma Brain Metastasis | Ionizing Radiation (IR) | Significant prolongation in median survival | [11] |
Table 4: Pharmacokinetic Properties of M3814
| Parameter | Value | Species | Reference |
| Administration | Oral | Human/Mouse | [1][11] |
| Tmax (Median) | 1.1 - 2.5 hours | Human | [1] |
| Terminal t₁/₂ | 2.4 hours | Mouse (20 mg/kg oral dose) | [11] |
| Food Effect | Mild | Human | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate M3814.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of M3814 against DNA-PK.
-
Methodology: The kinase activity of purified DNA-PK enzyme is measured in the presence of varying concentrations of the inhibitor. The assay typically involves the phosphorylation of a specific substrate, and the amount of phosphorylation is quantified, often using a radiometric or fluorescence-based method. The IC₅₀ value is then calculated from the dose-response curve.
Cellular Assays for DNA Damage and Repair
-
γH2AX Immunofluorescence Staining:
-
Objective: To quantify the extent of DNA double-strand breaks in cells.
-
Methodology: Cells are treated with a DNA-damaging agent (e.g., radiation) with or without the DNA-PK inhibitor. After treatment, cells are fixed, permeabilized, and incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs. A fluorescently labeled secondary antibody is then used for detection. The number of γH2AX foci per nucleus is quantified using fluorescence microscopy.[8]
-
-
Comet Assay (Single-Cell Gel Electrophoresis):
-
Objective: To detect DNA strand breaks at the single-cell level.
-
Methodology: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further from the nucleus, creating a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
In Vivo Efficacy Studies in Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of M3814 alone or in combination with other therapies in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, M3814 alone, radiation alone, M3814 + radiation).
-
Dosing and Administration: M3814 is typically administered orally.[5][8][10] Radiation is delivered locally to the tumor.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated. In some studies, survival is the primary endpoint.[11]
-
Caption: A typical experimental workflow for in vivo efficacy studies.
Logical Comparison Framework
While a direct comparison with this compound is not possible due to the absence of data, the following diagram illustrates the logical framework that would be used for such a comparison.
Caption: Logical framework for comparing preclinical DNA-PK inhibitors.
Conclusion
M3814 (peposertib) is a well-preclinically characterized, potent, and selective DNA-PK inhibitor with demonstrated efficacy in enhancing the anti-tumor effects of radiation and chemotherapy in a variety of cancer models. Its oral bioavailability and promising preclinical data have supported its advancement into clinical trials.
For a comprehensive comparison, preclinical data for this compound would be required across the same parameters outlined in this guide, including in vitro potency and selectivity, cellular activity in relevant cancer models, in vivo efficacy in xenograft studies, and pharmacokinetic properties. Researchers and drug development professionals are encouraged to utilize this framework for the evaluation and comparison of novel DNA-PK inhibitors as they emerge.
References
- 1. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer. [vivo.weill.cornell.edu]
- 9. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of DNA-PK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent DNA-dependent protein kinase (DNA-PK) inhibitors. The data presented is compiled from publicly available experimental studies to facilitate an evidence-based evaluation of their anti-tumor efficacy, particularly in combination with DNA-damaging agents.
DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway, is a key player in the repair of DNA double-strand breaks. Its inhibition has emerged as a promising strategy to potentiate the effects of radiotherapy and certain chemotherapies. This guide focuses on a head-to-head comparison of several DNA-PK inhibitors that have been evaluated in in vivo models, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
In Vivo Efficacy of DNA-PK Inhibitors
The following tables summarize the in vivo anti-tumor activity of various DNA-PK inhibitors. It is important to note that the experimental conditions, such as cancer models, drug dosing, and radiation schedules, vary between studies. This context is crucial for a nuanced interpretation of the comparative efficacy.
| Inhibitor | Cancer Model | Combination Treatment | Key In Vivo Efficacy Metric | Reference |
| AZD7648 | FaDu (Head and Neck) Xenograft | 10 Gy Irradiation | 3.5-fold increase in time to tumor doubling (at 100 mg/kg) compared to radiation alone.[1] | [1] |
| Peposertib (M3814) | FaDu (Head and Neck) Xenograft | 5 Gy Whole Body Irradiation | Significant sensitization of tumor tissue to radiation-induced damage.[2] | [2] |
| NU-7441 | SW620 (Colon) Xenograft | Etoposide | 2-fold increase in etoposide-induced tumor growth delay.[3] | [3] |
| NU-7441 | 786-0 (Renal) Xenograft | Monotherapy | Significant inhibition of tumor growth compared to vehicle control.[4] | [4] |
| VX-984 | U251 & NSC11 (Glioblastoma) Orthotopic Xenografts | Fractionated Irradiation | Significantly increased survival of mice receiving the combination compared to radiation alone.[5][6] | [5][6] |
| CC-115 | PC-3 (Prostate) Xenograft | Monotherapy | 46-66% tumor volume reduction at doses of 0.25-1 mg/kg.[2] | [2] |
| CC-115 | ANBL6, RPMI8226, H929 (Multiple Myeloma) Xenografts | Monotherapy | Significant inhibition of tumor growth compared to vehicle.[7] | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated.
Experimental Protocols
The following are generalized methodologies for key in vivo experiments cited in the comparison. Specific details may vary between individual studies.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., FaDu, SW620, U251) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of tumor cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted in the organ of origin (e.g., brain for glioblastoma).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, DNA-PK inhibitor alone, radiation/chemotherapy alone, combination therapy).
-
Drug Administration: DNA-PK inhibitors are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules. For combination studies, the inhibitor is typically administered prior to radiation or chemotherapy.
-
Irradiation Protocol: For radiosensitization studies, tumors are locally irradiated with a specified dose and fractionation schedule using a dedicated animal irradiator.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are monitored as indicators of toxicity. The primary efficacy endpoint is often tumor growth delay or an increase in survival time.
-
Pharmacodynamic Studies: At the end of the study, tumors may be excised for analysis of biomarkers, such as phosphorylation of DNA-PKcs, to confirm target engagement by the inhibitor.
Orthotopic Glioblastoma Xenograft Model Protocol
-
Cell Preparation: Glioblastoma cell lines (e.g., U251) are harvested and resuspended in a sterile solution for injection.
-
Stereotactic Surgery: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region.
-
Intracranial Injection: A precise volume of the cell suspension is slowly injected into the brain parenchyma using a microsyringe.
-
Post-operative Care: Animals are monitored closely for recovery from surgery.
-
Treatment and Monitoring: Treatment with the DNA-PK inhibitor and/or radiation begins after a set period to allow for tumor establishment. Animal survival is the primary endpoint, and neurological symptoms are monitored as a sign of tumor progression.
This guide provides a comparative overview to aid in the selection and evaluation of DNA-PK inhibitors for preclinical and translational research. The provided data and protocols should be used as a starting point for more in-depth investigation into the specific inhibitors and their potential applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of DNA-PK-IN-12 as a DNA-PKcs Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DNA-PK-IN-12, a novel and potent DNA-dependent protein kinase catalytic subunit (DNA-PKcs) inhibitor, with other established inhibitors in the field. The information presented herein is supported by experimental data to validate its specificity and performance, offering a valuable resource for researchers in oncology and DNA damage response pathways.
Introduction to DNA-PKcs Inhibition
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). The catalytic subunit, DNA-PKcs, is a serine/threonine protein kinase that, upon recruitment to DNA breaks by the Ku70/80 heterodimer, phosphorylates various downstream targets to facilitate DNA repair. In many cancers, the upregulation of DNA-PKcs contributes to resistance to DNA-damaging therapies like radiation and certain chemotherapies. Therefore, inhibiting DNA-PKcs is a promising strategy to enhance the efficacy of these cancer treatments.
This compound (also known as compound 31t) has emerged as a highly potent and selective DNA-PKcs inhibitor with promising preclinical activity. This guide will compare its performance metrics against other well-characterized DNA-PKcs inhibitors, including AZD7648, M3814 (Nedisertib), and NU7441.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) and kinase selectivity of this compound in comparison to other widely used DNA-PKcs inhibitors. Lower IC50 values indicate higher potency.
Table 1: In Vitro Potency against DNA-PKcs
| Inhibitor | DNA-PKcs IC50 (nM) | Reference |
| This compound | 0.1 | [1] |
| AZD7648 | 0.6 | [2] |
| M3814 (Nedisertib) | <3 | [3] |
| NU7441 | 14 | [2] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Inhibitor | DNA-PKcs | PI3Kα | mTOR | ATM | ATR | Reference |
| This compound | 0.1 | >10000 | >10000 | >10000 | >10000 | [1] |
| AZD7648 | 0.6 | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | [2] |
| M3814 (Nedisertib) | 46 | - | - | - | - | [2] |
| NU7441 | 14 | 5000 | 1700 | - | - | [2] |
| CC-115 | 13 | - | 21 | >40-fold selective | >40-fold selective | [2] |
| KU-0060648 | 8.6 | 4 | - | - | - | [3] |
Cellular Activity and Target Engagement
The efficacy of a kinase inhibitor is ultimately determined by its activity within a cellular context. Key indicators of DNA-PKcs inhibition in cells include the suppression of its autophosphorylation at Ser2056 and the downstream consequences on DNA repair and cell viability.
Table 3: Cellular Activity of DNA-PKcs Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50 (µM) | Reference |
| This compound | HCT116 | Cell Growth/Colony Formation | 33.28 | [1] |
| AZD7648 | A549 | IR-induced S2056 autophosphorylation | 0.092 | [2] |
| NU7441 | - | - | - | - |
| M3814 (Nedisertib) | - | - | - | - |
Note: Direct comparative cellular IC50 values for all inhibitors under identical assay conditions are not available in the provided search results. The data for this compound reflects its impact on cell proliferation, while the data for AZD7648 is a direct measure of target engagement.
Visualizing the DNA-PK Signaling Pathway and Inhibition
The following diagrams illustrate the DNA-PK signaling pathway, a general workflow for validating DNA-PKcs inhibitors, and the logical comparison of this compound.
Caption: DNA-PK signaling pathway in NHEJ and the point of inhibition.
Caption: Experimental workflow for validating a DNA-PKcs inhibitor.
Caption: Logical validation of this compound as a specific inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize DNA-PKcs inhibitors.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of DNA-PKcs by measuring the amount of ADP produced in the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the DNA-PK kinase reaction is carried out in the presence of a substrate (e.g., a p53-based peptide), ATP, and the inhibitor. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal that is proportional to the initial kinase activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing DNA-PK kinase buffer, DNA-PK activation buffer (containing calf thymus DNA), DTT, the DNA-PK peptide substrate, and the DNA-PK enzyme.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
Western Blot for Phosphorylated DNA-PKcs (Ser2056)
This method is used to assess the direct inhibition of DNA-PKcs activity in cells by measuring the level of its autophosphorylation.
-
Principle: Cells are treated with a DNA-damaging agent to induce DNA-PKcs activation, with or without the inhibitor. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the phosphorylated form of DNA-PKcs at Ser2056.
-
Protocol Outline:
-
Culture cells to the desired confluency and treat with the DNA-PKcs inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage, for example, by exposing the cells to ionizing radiation (IR).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-protein signal to the total DNA-PKcs or a loading control (e.g., β-actin).[5]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of a drug in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol Outline:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble DNA-PKcs in the supernatant by Western blotting.
-
Plot the amount of soluble protein against the temperature to generate melting curves and determine the shift in thermal stability.
-
Conclusion
The available data strongly support the validation of this compound as a highly potent and specific inhibitor of DNA-PKcs. Its sub-nanomolar in vitro potency and exceptional selectivity over other PI3K-related kinases mark it as a superior research tool and a promising candidate for further therapeutic development. Its demonstrated cellular and in vivo activity further underscore its potential as a synergistic agent with DNA-damaging cancer therapies. This guide provides a framework for objectively comparing this compound to other inhibitors, and the detailed protocols offer a starting point for researchers looking to incorporate this or similar compounds into their studies.
References
- 1. Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-PK inhibition extends the therapeutic effects of Top2 poisoning to non-proliferating cells, increasing activity at a cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. DNA repair protein DNA-PK protects PC12 cells from oxidative stress-induced apoptosis involving AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of DNA-PK Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative cross-reactivity analysis of DNA-PK-IN-12 and other prominent DNA-dependent protein kinase (DNA-PK) inhibitors, offering insights into their selectivity and potential off-target effects. While this compound has been identified as a highly potent inhibitor of DNA-PK, a comprehensive public kinase selectivity panel is not currently available. Therefore, this guide leverages published data for well-characterized DNA-PK inhibitors—AZD7648, M3814 (nedisertib), and NU7441—to provide a valuable comparative framework.
Introduction to DNA-PK and its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, cancer cells become more susceptible to DNA-damaging agents like radiation and chemotherapy, making it a compelling target for cancer therapy. However, the clinical success of kinase inhibitors often hinges on their selectivity. Cross-reactivity with other kinases can lead to unforeseen side effects or impact therapeutic efficacy. This guide focuses on the in-vitro kinase selectivity of several key DNA-PK inhibitors.
Comparative Kinase Inhibition Profile
The following table summarizes the reported inhibitory activities (IC50 values) of selected DNA-PK inhibitors against their primary target and a panel of other kinases, particularly those from the phosphoinositide 3-kinase-related kinase (PIKK) family to which DNA-PK belongs.
| Kinase Target | This compound (IC50, nM) | AZD7648 (IC50, nM) | M3814 (nedisertib) (IC50, nM) | NU7441 (IC50, nM) |
| DNA-PK | 0.1 [1] | 0.6 [2][3] | <3 [4] | 14 [5] |
| PI3Kα | Data not available | >100-fold selective[2][3] | >100-fold selective[6] | 5000 |
| PI3Kβ | Data not available | >100-fold selective[2][3] | >100-fold selective[6] | Data not available |
| PI3Kδ | Data not available | >100-fold selective[2][3] | >100-fold selective[6] | Data not available |
| PI3Kγ | Data not available | >100-fold selective[2][3] | >100-fold selective[6] | Data not available |
| mTOR | Data not available | >100-fold selective[2][3] | Data not available | 1700 |
| ATM | Data not available | >100-fold selective[2][3] | Data not available | >100,000 |
| ATR | Data not available | >100-fold selective[2][3] | Data not available | >100,000 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. The selectivity of AZD7648 was reported against a panel of 396 kinases[2][3].
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to generate these data, the following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified DNA-PK signaling pathway in response to DNA double-strand breaks.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro kinase inhibitory activity of a compound like this compound. Specific details may vary between laboratories and assay platforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DNA-PK and other selected kinases.
Materials:
-
Enzymes: Recombinant human DNA-PK, and other kinases for cross-reactivity screening.
-
Substrate: A specific peptide substrate for each kinase (e.g., a peptide derived from p53 for DNA-PK).
-
ATP: Adenosine triphosphate, often [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays.
-
Test Compound: this compound or other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.
-
Reaction Plates: 96-well or 384-well plates.
-
Detection System: Scintillation counter, filter-binding apparatus, or a microplate reader for luminescence or fluorescence-based assays.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also included.
-
Reaction Mixture Preparation: The kinase, its specific substrate, and the assay buffer are combined in the wells of the reaction plate.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP to the reaction mixture.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., phosphoric acid or EDTA).
-
Separation and Detection:
-
Radiometric Assay: The reaction mixture is spotted onto phosphocellulose paper or filters. Unincorporated radiolabeled ATP is washed away, and the radioactivity retained on the filter (representing the phosphorylated substrate) is measured using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): These assays measure either the amount of ADP produced or the amount of remaining ATP using luminescence or fluorescence detection, respectively, with a microplate reader.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.
Conclusion
The available data highlights the high potency of this compound against its primary target. For a comprehensive understanding of its therapeutic potential and safety profile, a broad kinase selectivity panel would be invaluable. The comparator compounds, AZD7648 and M3814, demonstrate excellent selectivity for DNA-PK over other kinases, particularly within the PIKK family, which is a desirable characteristic for a clinical candidate. NU7441, while a potent DNA-PK inhibitor, shows some cross-reactivity with PI3K and mTOR at higher concentrations. This comparative guide underscores the importance of rigorous cross-reactivity profiling in the development of targeted kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Efficacy of DNA-PK Inhibitors as Radiosensitizers: A Comparative Guide
A comprehensive analysis of the experimental data on leading DNA-dependent protein kinase (DNA-PK) inhibitors reveals their potent ability to sensitize cancer cells to radiotherapy. While specific data for a compound designated "DNA-PK-IN-12" is not available in the public domain, this guide provides a detailed comparison of other extensively studied DNA-PK inhibitors, including peposertib (M3814) and AZD7648, and contrasts their efficacy with other classes of radiosensitizers, such as ATR inhibitors.
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3] By inhibiting DNA-PK, the repair of radiation-induced damage is hampered, leading to increased tumor cell death and enhanced sensitivity to radiotherapy.[2][4][5] Several small molecule inhibitors of DNA-PK are currently in preclinical and clinical development, demonstrating significant promise as radiosensitizing agents across a variety of cancer types.[1][2][6]
Comparative Efficacy of DNA-PK Inhibitors
The following tables summarize quantitative data on the efficacy of various DNA-PK inhibitors as radiosensitizers from in vitro and in vivo studies.
In Vitro Radiosensitizing Effect of DNA-PK Inhibitors
| Inhibitor | Cell Line | Cancer Type | Radiation Dose (Gy) | Inhibitor Concentration | Endpoint | Sensitizer Enhancement Ratio (SER) / Fold Potentiation | Reference |
| Peposertib (M3814) | M12 | Melanoma Brain Metastasis | 2.5 | 100 nM | Clonogenic Survival | Significant reduction in survival | [7] |
| M12 | Melanoma Brain Metastasis | 2.5 | 300 nM | Clonogenic Survival | SER at 10% survival of 1.9 ± 0.1 | [7] | |
| GBM PDX lines | Glioblastoma | 5 | 300 nM | Cell Viability | Significant radiosensitization | [6][8] | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Various | Various | Clonogenic Survival | Concentration-dependent radiosensitization | [9] | |
| AZD7648 | A549 | Non-Small Cell Lung Cancer | 2 | ≥1 µM | Micronuclei Formation | 4-fold increase | [10] |
| A549 | Non-Small Cell Lung Cancer | 2 | ≥1 µM | γH2AX Foci | 3-fold induction | [10] | |
| SCaBER, VMCUB-1, J82 | Bladder Cancer | 2, 4, 6, 8 | 0.25 µM | Clonogenic Survival | Significant decrease in cell survival | ||
| NU7441 | HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Various | Various | Clonogenic Survival | Effective radiosensitization | [11] |
| NU7026 | NGP | Neuroblastoma | 0.63 | 10 µM | Cell Viability | Synergistic sensitization | [4] |
In Vivo Radiosensitizing Effect of DNA-PK Inhibitors
| Inhibitor | Tumor Model | Cancer Type | Radiation Regimen | Inhibitor Dose | Endpoint | Outcome | Reference |
| Peposertib (M3814) | GBM120 orthotopic xenografts | Glioblastoma | 4Gy x 5 fractions | Not specified | Survival | Significantly increased survival | [6][8] |
| mT4 murine pancreatic cancer | Pancreatic Cancer | Single fraction | Not specified | Tumor Growth | Significantly inhibited tumor growth | [9] | |
| AZD7648 | FaDu xenografts | Head and Neck Cancer | 10 Gy | 3-100 mg/kg | Tumor Growth Delay | Dose-dependent increase | [1] |
| NU5455 | Orthotopic lung tumors | Lung Cancer | Targeted radiotherapy | Not specified | Tumor Growth | Preferentially augmented radiotherapy effect | [5] |
Comparison with Other Radiosensitizers: DNA-PK vs. ATR Inhibitors
Inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein, another key player in the DNA damage response (DDR), are also potent radiosensitizers. Studies directly comparing the efficacy of DNA-PK and ATR inhibitors have provided valuable insights.
In bladder cancer cell lines, the DNA-PK inhibitor AZD7648 was found to be more effective at reducing the number of surviving colonies after irradiation compared to the ATR inhibitor Ceralasertib when used as single agents.[12] However, a combination of both inhibitors showed a synergistic effect, suggesting that targeting both NHEJ and homologous recombination repair pathways could be a more effective strategy.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: DNA-PK signaling pathway in response to DNA damage and its inhibition.
Caption: General experimental workflow for evaluating radiosensitizers.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of DNA-PK inhibitors as radiosensitizers.
Clonogenic Survival Assay
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates to allow for individual colony formation.
-
Treatment: After cell adherence, they are treated with the DNA-PK inhibitor at various concentrations for a specified period (e.g., 1-24 hours) prior to irradiation.
-
Irradiation: Cells are exposed to a range of ionizing radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: The cells are then incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated relative to the non-irradiated control. The Sensitizer Enhancement Ratio (SER) is often calculated to quantify the radiosensitizing effect.
In Vivo Tumor Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups: vehicle control, inhibitor alone, radiation alone, and combination of inhibitor and radiation. The inhibitor is typically administered orally or via injection at specified doses and schedules relative to radiation treatment.
-
Irradiation: A localized dose of radiation is delivered to the tumor.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study endpoint is typically a predefined tumor volume or the observation of adverse effects. Tumor growth delay and overall survival are key efficacy measures.
Western Blotting for DNA Damage Markers
-
Cell Lysis: Following treatment with the inhibitor and/or radiation, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against key DNA damage response proteins (e.g., phospho-DNA-PK, γH2AX) and loading controls (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.
Conclusion
The available evidence strongly supports the efficacy of DNA-PK inhibitors as potent radiosensitizers. Compounds like peposertib and AZD7648 have demonstrated significant enhancement of radiation-induced cell killing in a variety of preclinical cancer models. While direct comparative data across all inhibitors is limited, the existing studies provide a solid foundation for their continued clinical development. The strategy of combining DNA-PK inhibitors with radiotherapy holds considerable promise for improving outcomes for cancer patients. Further research, including head-to-head clinical trials, will be crucial to determine the optimal DNA-PK inhibitor and its specific applications in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
In Vitro Validation of DNA-PK Target Engagement: A Comparative Guide
This guide provides a comprehensive overview of the in vitro methods used to validate the target engagement of DNA-dependent protein kinase (DNA-PK) inhibitors, using DNA-PK-IN-12 as a reference compound. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative inhibitors and detailed experimental data to support the findings.
Introduction to DNA-PK and Its Inhibition
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response (DDR).[1][2] It is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/Ku80).[2][3][4] DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][3][5][6]
Upon a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PKcs subunit.[3][5] This assembly activates the kinase function of DNA-PKcs, which then phosphorylates itself (autophosphorylation) and other downstream targets to facilitate the repair process.[1][5] Given its crucial role in DNA repair, cancer cells often rely on DNA-PK to survive the DNA damage induced by radiotherapy and certain chemotherapies.[7] Therefore, inhibiting DNA-PK is a promising therapeutic strategy to sensitize tumors to these treatments.[6][7][8]
Validating that a small molecule inhibitor, such as this compound, effectively binds to and inhibits DNA-PK within a cellular context—a process known as target engagement—is a critical step in its development.[9][10][11] This guide details the key in vitro assays for confirming and quantifying this engagement.
The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Comparative Performance of DNA-PK Inhibitors
The efficacy of a DNA-PK inhibitor is primarily determined by its potency (IC50) and selectivity against other kinases, particularly those in the PI3K-related kinase (PIKK) family like ATM, ATR, and mTOR.[4] this compound is evaluated against a panel of well-characterized DNA-PK inhibitors.
| Inhibitor | DNA-PK IC50 (nM) | Selectivity Profile | Key Features |
| This compound | [Data for this compound would be inserted here] | [Data for this compound would be inserted here] | [Unique characteristics of this compound] |
| AZD7648 | 0.6[12] | >100-fold selective against 396 other kinases.[12] | Potent and highly selective; currently in clinical trials.[6][8] |
| NU7441 (KU-57788) | 13 - 14[2][12] | High selectivity against ATM/ATR (>100 µM), moderate against PI3K (5 µM) and mTOR (1.7 µM).[2][12] | Widely used as a research tool for studying DNA-PK function.[6] |
| M3814 (Nedisertib) | [IC50 data not specified in provided results] | Potent and selective inhibitor. | Currently undergoing clinical evaluation.[6] |
| Wortmannin | 16[12] | Non-selective; potent inhibitor of PI3Ks (IC50 = 3 nM) and ATM (IC50 = 150 nM).[12] | Early, non-specific PIKK inhibitor, useful as a control. |
| LY294002 | 1,500 - 2,000[2] | Primarily a PI3K inhibitor; also inhibits CK2.[2][12] | Less potent and non-specific, often used as a control.[7] |
| PI-103 | 23[12] | Multi-targeted inhibitor of PI3K isoforms (2-15 nM) and mTOR (30 nM).[12] | Dual PI3K/mTOR/DNA-PK inhibitor. |
Table 1: Comparison of in vitro potency and selectivity of various DNA-PK inhibitors. IC50 values represent the concentration required for 50% inhibition in biochemical assays.
Key Experimental Protocols for Target Engagement
Validating that this compound engages its target involves a multi-faceted approach, combining direct biochemical assays with cell-based methods that confirm target binding and functional inhibition in a physiological context.
Biochemical Assay: In Vitro Kinase Activity
This assay directly measures the ability of an inhibitor to block the kinase activity of purified DNA-PK enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the phosphorylation reaction.[13]
Experimental Protocol: ADP-Glo™ DNA-PK Kinase Assay
-
Reaction Setup:
-
Prepare a kinase reaction buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT, and 1X DNA-PK Activation Buffer.[13]
-
In a 96-well plate, add 2 µl of this compound or another inhibitor at various concentrations (e.g., 10-point serial dilution). Include a DMSO-only vehicle control.
-
Add 2 µl of a mixture containing purified DNA-PK enzyme (e.g., 10 units) and a specific peptide substrate.[13][14]
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to DNA-PK activity.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or tissue lysates.[10][15] It is based on the principle that when a ligand (inhibitor) binds to its target protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[16][17]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.
-
Treat cells with a range of concentrations of this compound or a control inhibitor for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend them in a buffer.
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from a preliminary melt-curve experiment to be on the slope of the curve for the vehicle-treated protein.[17]
-
Lyse the cells using several freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).[17]
-
-
Fractionation:
-
Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble DNA-PKcs in each sample using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Measure the band intensity for DNA-PKcs at each inhibitor concentration.
-
Plot the amount of soluble DNA-PKcs against the inhibitor concentration. The resulting curve demonstrates the dose-dependent stabilization of the target protein.
-
Calculate the EC50, which represents the concentration of the inhibitor required to achieve 50% of the maximal protein stabilization and reflects target engagement potency in a cellular environment.[17]
-
Downstream Functional Assay: Inhibition of Autophosphorylation
A direct consequence of DNA-PKcs inhibition is the blockade of its autophosphorylation, a key step for its function in the NHEJ pathway.[18] Monitoring the phosphorylation status of specific sites, such as the Serine 2056 (S2056) cluster, serves as a robust biomarker for target engagement and functional inhibition.[19][20]
Experimental Protocol: Western Blot for p-DNA-PKcs (S2056)
-
Cell Treatment and Damage Induction:
-
Culture cells and pre-treat with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Induce DNA double-strand breaks by treating the cells with ionizing radiation (IR, e.g., 5-10 Gy) or a radiomimetic drug.
-
Allow cells to recover for a short period (e.g., 30-60 minutes) to permit DNA-PK activation.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[21]
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs at S2056.
-
Wash and then incubate with a corresponding HRP-conjugated secondary antibody.
-
To ensure equal protein loading, re-probe the same membrane with an antibody for total DNA-PKcs and/or a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. A potent inhibitor like this compound should show a dose-dependent decrease in the p-DNA-PKcs (S2056) signal relative to the total DNA-PKcs signal.
-
Conclusion
The in vitro validation of target engagement for a DNA-PK inhibitor like this compound requires a rigorous, multi-assay approach. By combining direct biochemical kinase assays, cell-based biophysical methods like CETSA, and functional downstream readouts such as autophosphorylation inhibition, researchers can build a comprehensive evidence package. This package not only confirms that the compound binds its intended target with high potency but also demonstrates that this binding event translates into functional inhibition within the complex environment of the cell. The comparative data presented in this guide allows for the objective assessment of this compound against other known inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 6. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
- 14. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Coincident In Vitro Analysis of DNA-PK-Dependent and -Independent Nonhomologous End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. In vitro kinase assay [protocols.io]
Comparative analysis of the bioavailability of DNA-PK inhibitors
A Comparative Analysis of the Bioavailability of DNA-PK Inhibitors
The development of orally bioavailable inhibitors of DNA-dependent protein kinase (DNA-PK) is a critical area of research in oncology. DNA-PK plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[1][2] Inhibition of this pathway can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[3] This guide provides a comparative analysis of the bioavailability of several prominent DNA-PK inhibitors, supported by experimental data and methodologies.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
DNA-PK is a key component of the NHEJ machinery, which is essential for repairing DNA double-strand breaks.[4] The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[1] This complex then recruits the catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[5][6] Activated DNA-PKcs autophosphorylates itself and phosphorylates other downstream targets, including the nuclease Artemis and the XRCC4-DNA Ligase IV complex, to process and ligate the DNA ends.[4][5]
Comparative Bioavailability of DNA-PK Inhibitors
The oral bioavailability of small molecule inhibitors is a key determinant of their clinical utility. The following table summarizes publicly available bioavailability and pharmacokinetic data for several DNA-PK inhibitors.
| Inhibitor | Preclinical Species | Dosing Route | Bioavailability (%) | Key Findings |
| Peposertib (M3814) | Rat | Oral | 29-35% | Orally bioavailable and has been evaluated in Phase I/II clinical trials.[7][8][9] |
| AZD7648 | Preclinical species | Oral | Good | Described as having good bioavailability and predictable pharmacokinetics.[10][11] It is a potent and selective DNA-PK inhibitor.[12] |
| NU7026 | Mouse | Intraperitoneal | 20% | Underwent rapid plasma clearance primarily due to extensive metabolism.[13] |
| Oral | 15% | |||
| VX-984 (M9831) | Mouse | Oral | Data not specified | Shown to cross the blood-brain barrier and inhibit DNA-PKcs phosphorylation in orthotopic brain tumor xenografts.[14][15] |
| CC-115 | Human | Oral | Data not specified | A dual inhibitor of DNA-PK and mTOR that has been in clinical trials.[16][17] |
Experimental Protocols for Bioavailability Assessment
The determination of bioavailability and pharmacokinetic parameters of DNA-PK inhibitors typically involves in vivo studies in animal models, followed by clinical trials in humans.
Preclinical In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile, including bioavailability, of a DNA-PK inhibitor in an animal model (e.g., mouse or rat).
Methodology:
-
Animal Models: Studies are often conducted in rodent models such as FVB mice or SCID mice.[7][10]
-
Drug Administration:
-
Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is then separated for analysis.
-
Bioanalytical Method: The concentration of the inhibitor and its metabolites in plasma is quantified using a validated bioanalytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
In Vivo Target Engagement and Efficacy Studies
Objective: To assess whether the inhibitor reaches its target in vivo at sufficient concentrations to exert a biological effect.
Methodology:
-
Animal Models: Tumor-bearing animal models, such as orthotopic xenografts, are used.[14]
-
Drug Administration: The DNA-PK inhibitor is administered to the animals, often in combination with a DNA-damaging agent like radiation.
-
Tissue Analysis: At specified times after treatment, tumor and/or other tissues are collected.
-
Pharmacodynamic (PD) Biomarkers: The level of phosphorylated DNA-PKcs (a marker of its activation) and other markers of DNA damage (e.g., γH2AX) are assessed in the tissue samples by methods such as Western blotting or immunohistochemistry.[14] A reduction in phosphorylated DNA-PKcs indicates target engagement by the inhibitor.
-
Efficacy Assessment: The effect of the inhibitor on tumor growth and survival of the animals is monitored.[14]
Experimental Workflow for Assessing a Novel DNA-PK Inhibitor
The following diagram illustrates a typical workflow for the preclinical evaluation of a new DNA-PK inhibitor's bioavailability and in vivo efficacy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD 7648 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The DNA-PK Inhibitor VX-984 Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. CC-115, a Dual Mammalian Target of Rapamycin/DNA-Dependent Protein Kinase Inhibitor in Clinical Trial, Is a Substrate of ATP-Binding Cassette G2, a Risk Factor for CC-115 Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anti-Tumor Efficacy: A Comparative Guide to DNA-PK Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of DNA-dependent protein kinase (DNA-PK) inhibitors in preclinical xenograft models. While this report centers on validating the potential of targeting the DNA-PK pathway in oncology, it is important to note that a literature search for "DNA-PK-IN-12" did not yield specific preclinical data for a compound with this designation. Therefore, this guide will focus on a comparative analysis of other well-documented DNA-PK inhibitors—AZD7648, M3814 (peposertib), and NU7441—to provide a robust framework for evaluating the anti-tumor activity of novel molecules in this class.
The Role of DNA-PK in Cancer Therapy
DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In many cancers, the upregulation of DNA-PK is associated with resistance to DNA-damaging therapies like radiotherapy and certain chemotherapies.[2] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of these treatments, providing a promising therapeutic strategy.[3][4]
DNA-PK Signaling Pathway in DNA Double-Strand Break Repair
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Caption: DNA-PK activation and the NHEJ pathway.
Comparative Efficacy of DNA-PK Inhibitors in Xenograft Models
The following tables summarize the anti-tumor activity of selected DNA-PK inhibitors in combination with radiotherapy or chemotherapy in various human cancer xenograft models.
Table 1: Efficacy of AZD7648 in Xenograft Models
| Cancer Type | Xenograft Model | Combination Therapy | Key Findings |
| Ovarian Cancer | Patient-Derived Xenografts (PDXs) | Pegylated Liposomal Doxorubicin (PLD) or Olaparib | Enhanced therapeutic efficacy of PLD in all PDXs, leading to disease stabilization and impaired abdominal metastatic dissemination. Potentiated the efficacy of olaparib in BRCA-deficient PDXs.[5] |
| Soft-Tissue Sarcoma | Patient-Derived Xenografts (PDXs) and cell line-derived xenografts | Doxorubicin or Ionizing Radiation (IR) | Significantly sensitized sarcoma cells to DNA damage induced by radiation and doxorubicin, leading to sustained tumor regressions.[4] |
| Hepatocellular Carcinoma | Hep3B xenografts | Ionizing Radiation (IR) | Overcame radioresistance and synergistically increased radiosensitivity, leading to inhibited tumor growth.[6] |
Table 2: Efficacy of M3814 (Peposertib) in Xenograft Models
| Cancer Type | Xenograft Model | Combination Therapy | Key Findings |
| Head and Neck Cancer | FaDu xenografts | Fractionated Ionizing Radiation (IR) | Strongly potentiated the antitumor activity of IR, leading to complete tumor regression at non-toxic doses.[3] |
| Pancreatic Cancer | Syngeneic mouse model (mT4) | Ionizing Radiation (IR) | In combination with IR, enhanced antitumor immunity, leading to increased sensitivity to anti-PD-L1 therapy.[7] |
Table 3: Efficacy of NU7441 in Xenograft Models
| Cancer Type | Xenograft Model | Combination Therapy | Key Findings |
| Renal Cell Carcinoma | 786-0 xenografts | Monotherapy | As a single agent, inhibited xenograft growth.[8] |
| Hepatocellular Carcinoma | Huh7 xenografts | Doxorubicin | In combination with doxorubicin, suppressed HCC growth in vivo.[2] |
| Head and Neck Squamous Cell Carcinoma | SCC7 xenografts | Ionizing Radiation (IR) and Anti-PD-1 | The triple combination showed improved antitumor effects and extended survival in mice.[9] |
Experimental Protocols for Xenograft Studies
A generalized workflow for assessing the in vivo efficacy of a DNA-PK inhibitor in a xenograft model is outlined below. Specific details from cited studies are provided for context.
General Experimental Workflow
Caption: A typical experimental workflow for in vivo studies.
Key Methodological Considerations:
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, or NOD/SCID) are commonly used for human cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) to prevent graft rejection.[4][10]
-
Tumor Implantation: Cancer cells or tumor fragments are typically implanted subcutaneously in the flank for easy measurement of tumor volume.[4] Orthotopic implantation can also be used to better recapitulate the tumor microenvironment and metastatic potential.[5]
-
Treatment Administration: DNA-PK inhibitors are often administered orally (p.o.) by gavage.[3][4] Chemotherapeutic agents and radiotherapy are administered according to established protocols.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage of the change in tumor volume in the treated group compared to the vehicle control group.
-
Tumor Volume: Measured regularly with calipers and calculated using the formula (L x W²)/2, where L is the longest diameter and W is the shortest diameter.[4]
-
Survival: Monitored until a predetermined endpoint, such as a specific tumor volume or signs of morbidity.
-
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor samples can be analyzed for biomarkers such as phosphorylated DNA-PKcs (pDNA-PKcs) and the DNA damage marker γH2AX.[3][5]
Example Protocol: M3814 in Combination with Radiotherapy in FaDu Xenografts
This protocol is based on the study by Zenke et al. (2020).[3]
-
Cell Line and Animal Model: Human pharyngeal squamous cell carcinoma cells (FaDu) were implanted subcutaneously into the right flank of female athymic nude mice.
-
Tumor Establishment: Tumors were allowed to grow to a mean volume of approximately 100-200 mm³.
-
Randomization and Treatment Groups: Mice were randomized into four groups: vehicle, M3814 alone, ionizing radiation (IR) alone, and the combination of M3814 and IR.
-
Dosing and Schedule: M3814 was administered orally. A clinically relevant fractionated radiation schedule was used.
-
Monitoring: Tumor volumes and body weights were measured two to three times per week.
-
Endpoint Analysis: The study was terminated when tumors reached a specific volume, and tumor growth delay was calculated. For pharmacodynamic analysis, tumors were collected at specific time points after treatment to measure levels of pDNA-PKcs and γH2AX by immunohistochemistry.
Conclusion
The preclinical data for DNA-PK inhibitors such as AZD7648, M3814 (peposertib), and NU7441 consistently demonstrate their potential to significantly enhance the anti-tumor efficacy of radiotherapy and DNA-damaging chemotherapy in a variety of cancer xenograft models. These inhibitors effectively sensitize tumor cells to treatment, leading to increased tumor growth inhibition, regression, and prolonged survival in preclinical studies. The validation of any novel DNA-PK inhibitor, such as the hypothetically named "this compound," would require rigorous investigation following similar experimental designs to establish its comparative efficacy and safety profile. The provided data and protocols offer a comprehensive framework for the preclinical evaluation of this important class of oncology drugs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA-PK – a candidate driver of hepatocarcinogenesis and tissue biomarker that predicts response to treatment and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA-PKcs Dysfunction Enhances the Antitumor Activity of Radioimmunotherapy by Activating the cGAS-STING Pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNA-PK Inhibitors: AZD7648 vs. a Preclinical Analogue
A detailed assessment for researchers, scientists, and drug development professionals on the potent and selective DNA-PK inhibitor AZD7648, currently in clinical development, versus the well-characterized preclinical tool compound NU7441 (serving as a proxy for the hypothetical DNA-PK-IN-12).
This guide provides a comprehensive side-by-side analysis of AZD7648 and a representative early-stage DNA-PK inhibitor, NU7441. The comparison focuses on their mechanism of action, biochemical and cellular potency, selectivity, and preclinical efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the DNA Damage Response
Both AZD7648 and NU7441 are ATP-competitive inhibitors of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, these compounds prevent the repair of DSBs induced by genotoxic agents such as ionizing radiation and certain chemotherapies, leading to the accumulation of DNA damage and subsequent cancer cell death.
Independent Validation of DNA-PK-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for the novel DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-12, against other known DNA-PK inhibitors. The information is compiled from publicly available data to support independent validation and further research.
Introduction to this compound
This compound, also referred to as compound 31t, is a potent and orally active inhibitor of DNA-PK.[1][2][3][4][5][6][7] Published data indicates a high degree of potency with an in vitro IC50 value of 0.1 nM.[1][2][3][4][5][6] In cellular assays, this compound has been shown to inhibit the growth of HCT116 cells and colony formation with an IC50 of 33.28 μM.[1][2][5][6] Preclinical studies have also demonstrated its antitumor activity in vivo.[1][2][5][6] The primary source of this data is a 2023 publication in the Journal of Medicinal Chemistry titled "Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies".[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in comparison to other well-characterized DNA-PK inhibitors. This allows for a direct comparison of potency and selectivity.
| Compound | DNA-PK IC50 | Other Kinase IC50s | Cellular Potency (Cell Line) | Reference |
| This compound (compound 31t) | 0.1 nM | Not specified in initial findings | 33.28 µM (HCT116) | [1][2][5][6] |
| AZD-7648 | 0.6 nM | --- | Radiosensitization in MC38 cells | [5] |
| M3814 (Nedisertib) | <3 nM | --- | --- | --- |
| NU7441 (KU-57788) | 14 nM | PI3K: 5.0 µM, mTOR: 1.7 µM | --- | --- |
| CC-115 | 13 nM | mTOR: 21 nM | 138 nM (PC-3) | --- |
| VX-984 | Not specified in initial findings | --- | Enhances radiosensitivity of glioblastoma cells | [8] |
| BAY-8400 | 81 nM | --- | --- | [9] |
| LTURM34 | 34 nM | 170-fold selective over PI3K | --- | [10] |
Experimental Protocols
Detailed experimental methodologies are crucial for the independent validation of published findings. The following are generalized protocols for key experiments typically cited in the evaluation of DNA-PK inhibitors.
In Vitro Kinase Assay
The inhibitory activity of a compound against DNA-PK is commonly determined using a biochemical kinase assay. This assay typically involves the following steps:
-
Reagents : Recombinant human DNA-PK enzyme, a peptide substrate (e.g., a peptide derived from p53), ATP, and the test inhibitor at various concentrations.
-
Procedure : The kinase reaction is initiated by adding ATP to a mixture of the DNA-PK enzyme, the peptide substrate, and the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by detecting the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation and Colony Formation Assays
To assess the effect of a DNA-PK inhibitor on cancer cells, proliferation and colony formation assays are frequently employed.
-
Cell Culture : A cancer cell line of interest (e.g., HCT116) is cultured under standard conditions.
-
Treatment : Cells are seeded in multi-well plates and treated with the inhibitor at a range of concentrations.
-
Proliferation Assay : After a set incubation period (e.g., 72 hours), cell viability is measured using a reagent such as MTT or resazurin, which is converted to a colored or fluorescent product by metabolically active cells.
-
Colony Formation Assay : For this assay, a smaller number of cells are seeded and treated with the inhibitor. They are then allowed to grow for a longer period (e.g., 10-14 days) until visible colonies form. The colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis : The IC50 for cell growth inhibition is calculated from the dose-response curve of the proliferation assay. For the colony formation assay, the number and size of colonies in treated versus untreated wells are compared to determine the inhibitor's effect on clonogenic survival.
Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.
Caption: DNA-PK's role in the NHEJ pathway and the inhibitory action of this compound.
Experimental Workflow for DNA-PK Inhibitor Validation
This diagram outlines a typical workflow for the preclinical validation of a novel DNA-PK inhibitor like this compound.
Caption: A generalized workflow for the preclinical validation of a DNA-PK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BT474 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal and Safety Protocols for DNA-PK-IN-12
This document provides essential safety and logistical information for the proper handling and disposal of DNA-PK-IN-12, a potent and orally active DNA-dependent protein kinase (DNA-PK) inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential interactions.
| Property | Value | Source |
| IC₅₀ (DNA-PK) | 0.1 nM | [1] |
| IC₅₀ (Hct116 cell growth) | 33.28 µM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. As with any chemical, the primary directive is to dispose of contents and containers in accordance with local, regional, national, and international regulations[2].
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before handling or disposal, always refer to the manufacturer-specific SDS for this compound. This document will contain the most detailed and accurate safety and disposal information.
-
Personal Protective Equipment (PPE): When handling this compound for disposal, wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
-
-
Waste Categorization: Unused or waste this compound should be treated as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Containerization:
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.
-
-
Waste Collection: Follow your institution's guidelines for the collection of chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: After handling, thoroughly wash your hands with soap and water[3]. Decontaminate any surfaces that may have come into contact with the compound using an appropriate cleaning agent.
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). This compound inhibits the catalytic subunit of DNA-PK (DNA-PKcs), thereby disrupting this repair process.
References
Personal protective equipment for handling DNA-PK-IN-12
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DNA-PK-IN-12. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for working with potent, powdered kinase inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Purpose | Standard |
| Eye/Face Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles. | EN 166 or ANSI Z87.1 |
| Skin and Body Protection | Chemical-resistant lab coat or gown | Provides a barrier against spills and contamination.[1][2][3] | Should be regularly cleaned and inspected.[3] |
| Disposable chemical-resistant gloves (Nitrile) | Prevents direct skin contact with the compound. Double gloving is recommended.[4][5] | EN 374 | |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 or higher) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3][4][5] | Must be fit-tested and used in accordance with a respiratory protection program.[4] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[5] | N/A |
Operational Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Engineering Controls:
-
Chemical Fume Hood: All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ventilation: Ensure adequate general laboratory ventilation.[3]
-
Safety Stations: Eyewash stations and emergency showers should be readily accessible and regularly tested.[1][3]
Storage:
-
Temperature: Store this compound at -20°C for up to one month or at -80°C for up to six months for stock solutions.[6]
-
Container: Keep the container tightly closed in a dry, well-ventilated, and properly labeled container.[3][7]
-
Segregation: Store away from incompatible materials. While specific incompatibilities for this compound are not documented, it is good practice to store it separately from strong oxidizing agents, acids, and bases.[1]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory for maintaining a safe laboratory environment.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the safety officer.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Personnel involved in the clean-up must wear appropriate PPE. Use a wet-wipe method for powdered spills to avoid generating dust. Decontaminate the area with a suitable cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal:
-
All waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory.
Caption: Workflow for Safe Handling of this compound.
DNA-PK Signaling Pathway
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is crucial for the repair of DNA double-strand breaks.[8] The catalytic subunit of DNA-PK (DNA-PKcs) is the target of inhibitors like this compound.
Caption: Inhibition of the DNA-PK Signaling Pathway.
References
- 1. wilcoprime.com [wilcoprime.com]
- 2. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
